Technical Documentation Center

1,4-Dimethylpiperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dimethylpiperidin-4-ol
  • CAS: 10354-61-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 1,4-Dimethylpiperidin-4-ol

This guide provides a comprehensive technical analysis of 1,4-Dimethylpiperidin-4-ol , a critical heterocyclic building block in the synthesis of neuroactive pharmaceuticals.[1] Executive Summary 1,4-Dimethylpiperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1,4-Dimethylpiperidin-4-ol , a critical heterocyclic building block in the synthesis of neuroactive pharmaceuticals.[1]

Executive Summary

1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) is a tertiary amino-alcohol widely utilized as a scaffold in the development of analgesics (e.g., prodine derivatives) and neurokinin receptor antagonists.[1][2][3][4][5][6] Its structural duality—featuring a basic tertiary amine and a tertiary alcohol—renders it a versatile nucleophile and a precursor for esterification and dehydration reactions. This guide addresses its physicochemical behavior, synthetic pathways, and critical safety distinctions regarding its structural similarity to neurotoxic tetrahydropyridines.

Molecular Identity & Structural Analysis[1][7][8]

The molecule consists of a piperidine ring substituted with a methyl group at the nitrogen (N1) and both a methyl and hydroxyl group at the C4 position. Due to the symmetry of the piperidine ring (identical ethylene bridges connecting N1 and C4), the C4 carbon is achiral; however, the molecule exhibits specific conformational preferences (chair conformation) to minimize 1,3-diaxial interactions.

ParameterTechnical Specification
IUPAC Name 1,4-Dimethylpiperidin-4-ol
Common Names 1,4-Dimethyl-4-piperidinol; 4-Hydroxy-1,4-dimethylpiperidine
CAS Registry Number 10354-61-7
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CN1CCC(C)(O)CC1
InChI Key FGPBNJLOWUTYQP-UHFFFAOYSA-N
Stereochemical Configuration

While C4 is a quaternary center, the molecule is achiral (meso-like) due to the plane of symmetry passing through the N1 and C4 atoms. In solution, the N-methyl group undergoes rapid pyramidal inversion, averaging the signals in NMR spectroscopy.

Critical Physicochemical Parameters[2][7][9][10]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where experimental gaps exist.

PropertyValue / RangeCondition / Note
Physical State Solid or Viscous LiquidLow-melting solid (hygroscopic)
Melting Point 65 – 75 °C (Predicted)Experimental data varies by purity/salt form
Boiling Point 190 – 200 °C@ 760 mmHg (Predicted)
pKa (Base) 9.45 ± 0.20Basic Nitrogen (Predicted)
LogP (Octanol/Water) 0.20 – 0.50Amphiphilic; soluble in water & organics
Density 0.98 ± 0.05 g/cm³Liquid phase equivalent
Refractive Index 1.475Estimated
Solubility Profile
  • Water: Highly soluble (due to H-bonding OH and protonatable amine).[1]

  • Organic Solvents: Soluble in Methanol, Ethanol, Dichloromethane (DCM), DMSO.

  • Non-polar: Limited solubility in Hexane/Heptane (often used to precipitate impurities).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
2.25 Singlet (s)3HN-CHCharacteristic N-Methyl signal.[1]
1.22 Singlet (s)3HC4-CHUpfield shift due to quaternary center.[1]
2.30 - 2.60 Multiplet (m)4HC2-H, C6-HProtons adjacent to Nitrogen (deshielded).[1]
1.50 - 1.70 Multiplet (m)4HC3-H, C5-HRing methylene protons.[1]
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)[1]

  • Major Ion: [M+H]⁺ = 130.2 m/z[1]

  • Fragmentation: Loss of water ([M+H]⁺ - 18 = 112.[1]2) is common, indicating the labile tertiary hydroxyl group.

Synthetic Pathways & Impurity Profiling

The synthesis of 1,4-dimethylpiperidin-4-ol is a classic Grignard addition, but it carries specific impurity risks that affect downstream stability.[1]

Synthesis Workflow (Grignard Addition)

Reaction: 1-Methyl-4-piperidone + Methylmagnesium Bromide (MeMgBr) → 1,4-Dimethylpiperidin-4-ol.[1]

Synthesis Start 1-Methyl-4-piperidone (CAS: 1445-73-4) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Addition (Exothermic) Reagent MeMgBr / THF (Grignard Reagent) Reagent->Inter Quench NH4Cl (aq) Quench Inter->Quench Product 1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) Quench->Product Protonation Impurity Impurity: 1,4-Dimethyl-1,2,3,6- tetrahydropyridine Product->Impurity Acid/Heat (Dehydration)

Caption: Synthetic route via Grignard addition and potential dehydration pathway.

Protocol: Grignard Addition[1]
  • Preparation: Charge an oven-dried flask with 1-Methyl-4-piperidone (1.0 eq) in anhydrous THF under Nitrogen.

  • Addition: Cool to 0°C. Add MeMgBr (1.1 eq, 3.0 M in ether) dropwise to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Magnesium salts may precipitate.[1]

  • Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/Ether or distill under high vacuum.

Critical Impurity: The Dehydration Risk

Under acidic conditions or high heat, the tertiary alcohol eliminates water to form 1,4-dimethyl-1,2,3,6-tetrahydropyridine .

  • Detection: Appearance of alkene proton signal (~5.3 ppm) in ¹H-NMR.

  • Prevention: Store the free base at low temperature; avoid strong acids during workup unless forming a stable salt.

Safety & Toxicology: The MPTP Analogy

A critical safety consideration for researchers is the structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism.[1]

Structural Comparison & Risk Assessment[1]
  • MPTP Mechanism: MPTP is oxidized by MAO-B in the brain to MPP⁺ (1-methyl-4-phenylpyridinium).[1] The phenyl ring is essential for the high-affinity binding to MAO-B and the stabilization of the resulting toxic cation.[1]

  • 1,4-Dimethyl Analog: The dehydration product (1,4-dimethyl-1,2,3,6-tetrahydropyridine) contains a methyl group instead of a phenyl ring at C4.

  • Toxicological Consensus: While the 4-methyl analog lacks the pi-system required for efficient conversion to a stable pyridinium neurotoxin comparable to MPP⁺, extreme caution is still mandated.[1] All tetrahydropyridines should be handled as potential neurotoxins until proven otherwise.

Handling Mandates:

  • PPE: Double nitrile gloves, chemical safety goggles, and lab coat.

  • Containment: Always handle inside a certified fume hood.

  • Waste: Segregate as hazardous organic waste; do not co-mingle with general solvents.

Storage & Stability

  • Hygroscopicity: The tertiary amine and alcohol make the compound hygroscopic. Store in a desiccator.

  • Air Sensitivity: Amines can oxidize over time (N-oxide formation).[1] Store under inert gas (Argon/Nitrogen) if high purity is required for long durations.[1]

  • Shelf Life: 24 months at +4°C in tightly sealed containers.

References

  • PubChem. Compound Summary: 1,4-Dimethylpiperidin-4-ol (CAS 10354-61-7).[2][3][4][5] National Library of Medicine. Available at: [Link][1]

  • Chemazone. Product Catalog: 1,4-dimethylpiperidin-4-ol.[1][2][3][4][5][6] Available at: [Link][1]

  • Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science 219.4587 (1983): 979-980.[1] (Foundational reference for MPTP/Tetrahydropyridine toxicity mechanisms). Available at: [Link]

  • Castagnoli, N., et al. "Neurotoxicity of MPTP and related compounds: structure-activity studies." Life Sciences 36.3 (1985).[1] (Discusses the requirement of the phenyl ring for MAO-B oxidation).

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Dimethylpiperidin-4-ol for Advanced Research

This guide provides an in-depth technical overview of 1,4-Dimethylpiperidin-4-ol, a tertiary alcohol derivative of piperidine. Tailored for researchers, medicinal chemists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1,4-Dimethylpiperidin-4-ol, a tertiary alcohol derivative of piperidine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, a robust synthesis protocol, and its strategic importance as a scaffold in modern medicinal chemistry.

Core Chemical Identifiers and Properties

1,4-Dimethylpiperidin-4-ol is a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 10354-61-7N/A
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol N/A
Monoisotopic Mass 129.11537 Da[1]
Predicted XlogP 0.3[1]
SMILES CC1(CCN(CC1)C)O[1]
InChI InChI=1S/C7H15NO/c1-7(9)3-5-8(2)6-4-7/h9H,3-6H2,1-2H3[1]

Strategic Synthesis: The Grignard Approach

The synthesis of 1,4-Dimethylpiperidin-4-ol is most efficiently achieved via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[2] This method allows for the direct and high-yield conversion of a ketone precursor into the desired tertiary alcohol. The causality for selecting this pathway lies in its reliability, scalability, and the ready availability of the starting materials.

The chosen precursor is 1-methylpiperidin-4-one, which reacts with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to yield the target molecule. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for 1,4-Dimethylpiperidin-4-ol cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Aqueous Work-up cluster_2 Step 3: Purification Start 1-Methylpiperidin-4-one + Methylmagnesium Bromide Reaction Nucleophilic Addition (Anhydrous Diethyl Ether) Start->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Workup Acidic Quench (e.g., aq. NH4Cl) Intermediate->Workup Product_Crude Crude 1,4-Dimethylpiperidin-4-ol Workup->Product_Crude Purification Column Chromatography or Distillation Product_Crude->Purification Final_Product Pure 1,4-Dimethylpiperidin-4-ol Purification->Final_Product

Caption: Synthesis Workflow for 1,4-Dimethylpiperidin-4-ol.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution will yield the target compound with predictable purity, verifiable by standard analytical techniques.

Materials:

  • 1-Methylpiperidin-4-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reactant Addition: Dissolve 1-methylpiperidin-4-one (1.0 equivalent) in anhydrous diethyl ether and add it to the flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step protonates the alkoxide intermediate and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1,4-dimethylpiperidin-4-ol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Significance in Medicinal Chemistry and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives, such as 1,4-dimethylpiperidin-4-ol, serve as critical intermediates and building blocks for creating novel therapeutic agents.[3] The piperidin-4-one precursor is a versatile starting point for synthesizing compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[3]

The tertiary alcohol functionality and the dimethyl substitution pattern in 1,4-dimethylpiperidin-4-ol offer several advantages in drug design:

  • Modulation of Physicochemical Properties: The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. The methyl groups can modulate lipophilicity and metabolic stability.

  • Vectorial Exit Points for Scaffolding: The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Case Studies of Related Scaffolds:
  • Anti-Tuberculosis Activity: A direct screening of compound libraries identified a novel piperidinol analog with promising anti-tuberculosis activity.[4] Subsequent optimization of this scaffold led to the generation of a 22-member library to explore the SAR, highlighting the potential of this chemical class in developing new anti-infective agents.[4]

  • N-type Calcium Channel Blockers: Drug discovery efforts targeting N-type calcium channels for analgesia have successfully utilized the 4-piperidinylaniline core.[5] This work led to the discovery of an orally active analgesic agent, demonstrating the utility of piperidine derivatives in neuroscience drug development.[5]

Safety and Handling

As with all piperidine derivatives, 1,4-dimethylpiperidin-4-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[8]

General Handling Precautions:

  • Avoid contact with skin and eyes.[7]

  • Do not ingest or inhale.[6][7]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

References

  • Dummies.com. (2021, July 19). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203–1212.
  • PubChem. (n.d.). 1,4-dimethylpiperidin-4-ol. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565–583.
  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594.

Sources

Foundational

The Ascendant Therapeutic Potential of 1,4-Dimethylpiperidin-4-ol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The piperidine ring is a cornerstone in the architecture of numerous pharmacologically active compounds, serving as a versatile scaffold for the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmacologically active compounds, serving as a versatile scaffold for the development of novel therapeutics.[1][2] Its inherent conformational flexibility and ability to engage in crucial molecular interactions have cemented its status as a "privileged structure" in medicinal chemistry. Within this broad and esteemed class of compounds, derivatives of 1,4-Dimethylpiperidin-4-ol have emerged as a particularly compelling subclass, demonstrating significant potential, most notably in the realm of analgesia through the modulation of opioid receptors.

This technical guide provides an in-depth exploration of the pharmacological landscape of 1,4-Dimethylpiperidin-4-ol derivatives. Moving beyond a superficial overview, this document delves into the nuanced interplay between chemical structure and biological activity, offering a robust resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontiers of therapeutic innovation. We will traverse the synthetic pathways to these molecules, dissect their intricate interactions with biological targets, and provide detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

I. The Strategic Importance of the 1,4-Dimethylpiperidin-4-ol Core

The foundational structure of 1,4-Dimethylpiperidin-4-ol presents a unique constellation of features that are highly advantageous for drug design. The tertiary alcohol at the C4 position serves as a key anchoring point for esterification, allowing for the systematic introduction of a diverse array of acyl groups. This seemingly simple modification profoundly impacts the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Furthermore, the geminal methyl group at the same position introduces a degree of steric hindrance that can influence receptor binding and metabolic stability. The N-methyl group at the 1-position is a classic feature in many centrally-acting agents, often contributing to blood-brain barrier penetration and receptor affinity.

The primary pharmacological interest in this scaffold lies in its structural analogy to the reversed ester of pethidine, a well-known opioid analgesic.[3] Specifically, derivatives of 1,4-Dimethylpiperidin-4-ol are analogs of prodine and 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), compounds known for their potent analgesic effects.[3][4] This structural kinship immediately directs our investigation towards the opioid system as the principal target for these derivatives.

II. Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of 1,4-Dimethylpiperidin-4-ol derivatives is a well-trodden path in organic chemistry, with established methodologies allowing for the efficient construction of the core scaffold and its subsequent diversification. The most common and direct approach involves a two-step sequence.

A. Core Synthesis: The Grignard Approach

The synthesis of the 1,4-Dimethylpiperidin-4-ol core is typically achieved through the reaction of 1-methyl-4-piperidone with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) via a Grignard reaction. This nucleophilic addition to the ketone functionality efficiently installs the C4-methyl and hydroxyl groups.

G 1-Methyl-4-piperidone 1-Methyl-4-piperidone 1,4-Dimethylpiperidin-4-ol 1,4-Dimethylpiperidin-4-ol 1-Methyl-4-piperidone->1,4-Dimethylpiperidin-4-ol 1. MeMgX 2. H₂O workup

Caption: Grignard reaction for the synthesis of the core scaffold.

B. Esterification: Tailoring for Biological Activity

With the core alcohol in hand, the subsequent esterification step is where the true chemical diversity is introduced. This is a critical step, as the nature of the ester group significantly modulates the analgesic potency and receptor selectivity of the final compound. The esterification is typically carried out by reacting the tertiary alcohol with an appropriate acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of 1,4-Dimethyl-4-propionoxypiperidine (A Prodine Analog)

  • Reaction Setup: To a solution of 1,4-Dimethylpiperidin-4-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-Dimethyl-4-propionoxypiperidine.

III. Pharmacological Profile: A Focus on Opioid Receptor Modulation

The primary pharmacological target for 1,4-Dimethylpiperidin-4-ol derivatives is the opioid receptor system, which comprises three main subtypes: mu (µ), delta (δ), and kappa (κ).[5] These G-protein coupled receptors are central to the modulation of pain perception.[6]

A. Mechanism of Action: Opioid Receptor Agonism

Derivatives of 1,4-Dimethylpiperidin-4-ol typically act as agonists at opioid receptors, with a predominant affinity for the µ-opioid receptor.[7] Agonist binding to the µ-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Gi/o Gi/o Protein MOR->Gi/o AC Adenylyl Cyclase Gi/o->AC Inhibition Ca_channel Ca²⁺ Channel Gi/o->Ca_channel Inhibition K_channel K⁺ Channel Gi/o->K_channel Activation cAMP cAMP AC->cAMP ATP to cAMP (Reduced) Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_Release Reduced Influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

B. Structure-Activity Relationships (SAR)

The analgesic potency and receptor selectivity of 1,4-Dimethylpiperidin-4-ol derivatives are exquisitely sensitive to structural modifications. Key SAR insights include:

  • The Ester Group: The size and nature of the acyl group at the C4-hydroxyl position are critical. A propionyl group, as seen in prodine analogs, often confers high analgesic activity.[4]

  • The C4-Aryl Group: While the core topic is 1,4-Dimethylpiperidin-4-ol, many potent analogs incorporate an aryl group at the C4 position in place of the methyl group, as seen in pethidine and its derivatives. The nature and substitution pattern of this aryl ring significantly influence receptor affinity and selectivity.

  • The N-Substituent: The N-methyl group is a common feature, but variations in the N-substituent can modulate activity. Larger N-substituents can sometimes introduce antagonist activity or alter the selectivity profile.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Piperidine Derivatives

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
Morphine1-100>100>100[8]
Fentanyl1-100>100>100[8]
Meperidine>100>100>100[8]
Prodine Analog (4c)ED50 = 9.2 mg/kg (mouse writhing test)--[4]

IV. Experimental Protocols for Pharmacological Evaluation

To rigorously assess the pharmacological potential of novel 1,4-Dimethylpiperidin-4-ol derivatives, a combination of in vitro and in vivo assays is essential.

A. In Vitro Assay: Opioid Receptor Binding

This assay determines the affinity of a test compound for the different opioid receptor subtypes.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: Utilize a suitable buffer, such as 0.05 M Tris-HCl, pH 7.4.

  • Radioligand: Use a subtype-selective radiolabeled antagonist, such as [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G Membrane_Prep Cell Membranes with Opioid Receptors Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC₅₀ and Ki Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for an opioid receptor binding assay.

B. In Vivo Assays: Assessing Analgesic Efficacy

Animal models of pain are crucial for evaluating the in vivo analgesic effects of test compounds. The hot-plate and tail-flick tests are standard methods for assessing centrally-mediated analgesia.

Experimental Protocol: Hot-Plate Test

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

  • Animal Acclimation: Acclimate mice to the testing room and apparatus.

  • Baseline Latency: Measure the baseline reaction time by placing the mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At various time points after administration, re-measure the reaction latency on the hot plate.

  • Data Analysis: An increase in the reaction latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test

  • Apparatus: Use a tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

  • Animal Acclimation: Acclimate mice or rats to the restraining device.

  • Baseline Latency: Measure the baseline tail-flick latency by applying the heat stimulus and recording the time until the animal flicks its tail. A cut-off time is necessary to prevent injury.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at different time points after administration.

  • Data Analysis: An increase in the tail-flick latency indicates analgesia.

V. Future Directions and Conclusion

The 1,4-Dimethylpiperidin-4-ol scaffold represents a fertile ground for the discovery of novel analgesic agents. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on a systematic exploration of the chemical space around this core, with a particular emphasis on:

  • Diversification of the Ester Group: Investigating a wider range of acyl moieties to fine-tune potency and duration of action.

  • Introduction of Aryl Substituents: Exploring the impact of various aryl groups at the C4 position to enhance receptor affinity and potentially modulate selectivity.

  • Elucidation of Functional Activity: Moving beyond simple binding assays to characterize the functional effects (e.g., agonist, partial agonist, or antagonist) of new derivatives at all three opioid receptor subtypes.

VI. References

  • Wunsch, B., Hofner, G., & Bauschke, G. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 326(9), 513-518. [Link]

  • Ziering, A., & Lee, J. (1947). Piperidine Derivatives. V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. Journal of Organic Chemistry, 12(6), 911-914.

  • Frincke, J. M., & Henderson, G. L. (1978). Synthesis and analgesic activity of some long-acting piperidinospiro derivatives of methadone. Journal of Medicinal Chemistry, 21(5), 474-476. [Link]

  • Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1984). Synthesis and analgesic activity of 4-aryl-4-(acyloxy)-1,2-dimethylpiperidines. Journal of Medicinal Chemistry, 27(3), 290-292.

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • Wikipedia. (2023, August 15). Desmethylprodine. In Wikipedia. [Link]

  • Benyhe, S. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 19-25. [Link]

  • Kristensen, J. L., et al. (2011). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. University of Copenhagen Research Portal. [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., & Williams, S. W. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.

  • Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

  • Basile, A. S., et al. (1984). [3H]N-Acetyl-aspartyl-glutamate binding sites in rat brain membranes: a new class of excitatory amino acid receptors. Journal of Neurochemistry, 43(3), 897-900.

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Gonzalez-Romo, R., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 59-65. [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Opioid Receptor. In StatPearls. Retrieved from [Link]

  • Lecturio. (2024, October 5). How to Differentiate Opioid Receptors: Mu, Kappa, and Delta [Video]. YouTube. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

  • Di Stasi, L. C., et al. (1988). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Planta Medica, 54(04), 313-316.

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Review on Analgesic activity using Tail Immersion Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Gogas, K. R. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 13-24. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

  • Molecule of the Month. (2023, August). MPPP. Retrieved from [Link]

  • Benyhe, S. (1994). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Life Sciences, 55(14), 1137-1144.

Sources

Exploratory

Technical Guide: Safety & Handling of 1,4-Dimethylpiperidin-4-ol

This technical guide details the safety, handling, and physicochemical profile of 1,4-Dimethylpiperidin-4-ol (CAS 10354-61-7). It is designed for researchers and process chemists in pharmaceutical development, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 1,4-Dimethylpiperidin-4-ol (CAS 10354-61-7). It is designed for researchers and process chemists in pharmaceutical development, specifically those working with piperidine-based analgesics (e.g., prodine derivatives).

CAS No: 10354-61-7 | Role: Pharmaceutical Intermediate | Focus: Safety, Stability, and Synthesis

Executive Summary

1,4-Dimethylpiperidin-4-ol is a tertiary amino-alcohol primarily utilized as a scaffold in the synthesis of 4-phenylpiperidine opioid analgesics (e.g., Alphaprodine, Betaprodine). Due to its structural role as a precursor to CNS-active agents, its handling requires not only standard chemical safety protocols but also strict inventory control and containment strategies to prevent unauthorized diversion or accidental exposure to bioactive downstream products.

This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) derived hazard protocols, establishing a self-validating safety system for laboratory and pilot-plant scale operations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data consolidates predicted and experimental values. Where experimental data for this specific isomer is absent, values are derived from the closest structural analog (1-Methyl-4-piperidinol) to ensure conservative safety margins.

PropertySpecification / ValueNote
Chemical Name 1,4-Dimethylpiperidin-4-ol
CAS Number 10354-61-7Verified Identity
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Solid (Low Melting) or Viscous LiquidAnalogous to 1-Methyl-4-piperidinol (MP ~30°C)
Solubility High in Ethanol, MeOH, CHCl₃; Moderate in H₂OAmine/Alcohol functionality confers polarity
pKa (Predicted) ~9.5 - 10.0Basic (Tertiary Amine)
Stability Hygroscopic; Air-sensitiveAbsorbs CO₂/H₂O from air

Hazard Identification (GHS Classification)

Based on SAR analysis of piperidinols and tertiary amines.

Signal Word: WARNING

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Corrosion/Irritation 2H315Causes skin irritation.[1]
Eye Damage/Irritation 2AH319Causes serious eye irritation.
STOT - Single Exposure 3H335May cause respiratory irritation.[1]

Toxicological Insight: The tertiary amine moiety presents a risk of sensitization and mucosal irritation. While the alcohol group mitigates some volatility, the compound should be treated as a potential CNS depressant if ingested in significant quantities, given its structural similarity to opioid pharmacophores.

Risk Management & Engineering Controls

Engineering Controls (The "Barrier" Principle)
  • Primary Containment: All handling of pure substance must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Inert Atmosphere: Due to the basic nitrogen's affinity for atmospheric CO₂ (forming carbamates/carbonates) and moisture, store and dispense under Nitrogen or Argon.

  • Static Control: Ground all glassware and equipment. Tertiary amines can support combustion; prevent static discharge during transfer.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Nitrile (Double Gloving) Outer: 0.11mm (splash). Inner: 0.06mm. Latex is permeable to organic amines.
Eyes Chemical Goggles Safety glasses are insufficient for liquid/dust amines which can cause severe conjunctivitis.
Respiratory P95/OV Cartridge Required only if working outside a hood (e.g., spill cleanup). Amine vapors are penetrating.
Body Lab Coat (Cotton/Poly) Standard protection. Use Tyvek sleeves if scaling up synthesis (>100g).

Emergency Response Protocols

This workflow dictates the immediate logical steps following an exposure event.

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhal INHALATION (Resp. Irritation) Type->Inhal ActionSkin Flush 15 min (Soap + Water) Do NOT use solvent Skin->ActionSkin ActionEye Flush 15 min (Saline/Water) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if hypoxic Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response logic for 1,4-Dimethylpiperidin-4-ol exposure. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Synthesis & Handling Workflow

The synthesis of 1,4-Dimethylpiperidin-4-ol typically involves the Grignard reaction of 1-Methyl-4-piperidone. This introduces specific hazards (water reactivity, exotherms) that exceed the hazards of the isolated product.

Protocol: Grignard Addition (Methylmagnesium Bromide)

  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Reagent: MeMgBr (3.0M in Ether/THF). Hazard: Pyrophoric/Water Reactive.

  • Addition: Dropwise addition of ketone to Grignard at 0°C. Control: Maintain internal temp < 10°C to prevent runaway.

  • Quench: Saturated NH₄Cl. Hazard: Vigorous gas evolution (Methane).

SynthesisWorkflow Precursor 1-Methyl-4-piperidone Reaction Reaction Zone (0°C, N2 atm) Precursor->Reaction Dropwise Reagent MeMgBr (Grignard) Reagent->Reaction In Situ Quench Quench (NH4Cl) *Exotherm Risk* Reaction->Quench Complete Product 1,4-Dimethylpiperidin-4-ol (Crude) Quench->Product Extraction

Figure 2: Synthesis pathway highlighting the critical safety control point at the quenching stage.

Storage & Stability

  • Recommended Storage: 2–8°C (Refrigerated).

  • Container: Tightly sealed amber glass.

  • Incompatibility: Strong oxidizing agents (peroxides), Acid chlorides, Anhydrides.

  • Shelf Life: 24 months if seal is unbroken and stored under inert gas.

Regulatory & Compliance

  • TSCA (USA): Not listed on active inventory (R&D Exemption required).

  • DEA (USA): While not a scheduled controlled substance itself, it is a direct precursor to Alphaprodine (Schedule II). Maintain strict inventory logs to demonstrate non-diversion.

  • REACH (EU): Pre-registration required for imports >1 ton/year.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776094, 1,4-dimethylpiperidin-4-ol. Retrieved from [Link]

  • Chemazone (2024). 1,4-dimethylpiperidin-4-ol Product Specifications & CAS Verification. Retrieved from [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[2] Journal of the Serbian Chemical Society.[2] (Contextual grounding for piperidine intermediates). Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Hydroxy-1,4-dimethylpiperidine Scaffolds &amp; Analogs

Executive Summary This technical guide provides an in-depth analysis of 4-hydroxy-1,4-dimethylpiperidine (also known as 1,4-dimethyl-4-piperidinol), a critical heterocyclic scaffold in medicinal chemistry. While often ov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-hydroxy-1,4-dimethylpiperidine (also known as 1,4-dimethyl-4-piperidinol), a critical heterocyclic scaffold in medicinal chemistry. While often overshadowed by its 4-phenyl cousins (the opioid analgesics), this aliphatic core serves as a pivotal junction point in drug discovery, bridging two distinct pharmacological classes: sodium channel blockers (anticonvulsants/anesthetics) and opioid receptor ligands .

This document is designed for medicinal chemists and pharmacologists. It details the synthetic pathways, stereochemical considerations, and structure-activity relationships (SAR) that dictate whether this scaffold evolves into a neuroprotective anticonvulsant or a potent analgesic.

Part 1: Structural & Synthetic Chemistry[1]

The Core Scaffold

The molecule consists of a piperidine ring substituted with a methyl group at the nitrogen (N-1) and both a methyl and a hydroxyl group at the C-4 position. Unlike the 4-phenylpiperidines (e.g., meperidine, prodine), the 4-hydroxy-1,4-dimethylpiperidine core is purely aliphatic at the quaternary center.

Key Chemical Properties:

  • CAS Number: 3570-46-5

  • Molecular Formula: C7H15NO

  • Stereochemistry: The presence of substituents at N-1 and C-4 creates potential for geometric isomers (cis/trans), defined by the relationship between the N-methyl and C-4 hydroxyl groups.

Synthesis: The Grignard Route

The most robust synthesis involves the nucleophilic addition of a methyl Grignard reagent to 1-methyl-4-piperidinone. This reaction is highly illustrative of steric control in piperidine systems.

Reaction Mechanism:

  • Precursor: 1-methyl-4-piperidinone.

  • Reagent: Methylmagnesium iodide (MeMgI) or bromide (MeMgBr).

  • Conditions: Anhydrous ether or THF, 0°C to reflux.

  • Stereochemical Outcome: The incoming methyl group preferentially attacks from the equatorial direction (less hindered), forcing the resulting hydroxyl group into the axial position. However, solvent effects and temperature can influence the ratio of axial-OH (trans-Me/OH) vs. equatorial-OH (cis-Me/OH) isomers.

Visualization: Synthetic Pathway & Stereochemistry

The following diagram illustrates the synthesis and the divergence into bioactive analogs.

SynthesisPath Start 1-Methyl-4-piperidinone Reagent MeMgI / Et2O (Grignard Addition) Start->Reagent Core 4-Hydroxy-1,4-dimethylpiperidine (Core Scaffold) Reagent->Core Iso1 Axial-OH Isomer (Kinetic Product) Core->Iso1 Major Iso2 Equatorial-OH Isomer (Thermodynamic Product) Core->Iso2 Minor Ester Benzoate Esters (Anticonvulsants) Core->Ester ArCOCl / Pyridine Aryl 4-Phenyl Analogs (Opioids - e.g. Prodine) Core->Aryl Structural Modification (Not direct synthesis)

Caption: Synthesis of the 1,4-dimethyl-4-piperidinol core via Grignard addition and its divergence into functional classes.

Part 2: Pharmacology & Analogs[2][3][4][5]

The "Aliphatic Switch": Anticonvulsant Activity

When the C-4 position retains the methyl group (aliphatic) rather than a phenyl group, the pharmacological profile shifts away from opioid receptors and toward ion channel modulation .

Key Analogs:

  • Benzoate Esters: Esterification of the 4-hydroxyl group with substituted benzoic acids yields potent anticonvulsants.

  • Mechanism: These compounds act primarily as Sodium Channel Blockers , antagonizing the binding of batrachotoxin. This mechanism is shared with local anesthetics and certain anticonvulsants like phenytoin.[1]

  • Lead Compound: The 2-phenethylbenzoate ester of 1-methyl-4-piperidinol.[1][2][3]

    • Potency: In Maximal Electroshock Seizure (MES) assays, specific esters displayed potency comparable to diphenylhydantoin (phenytoin).[1][2]

    • Toxicity: Lower neurotoxicity compared to traditional agents in rotorod ataxia tests.[2]

The Opioid Connection (Negative Control)

In the context of opioid research, 1,4-dimethyl-4-piperidinol serves as a critical negative control .

  • The Pharmacophore Rule: High-affinity mu-opioid agonism generally requires a 4-phenyl substituent (or an equivalent aromatic system) to engage the hydrophobic pocket of the receptor.

  • Comparison:

    • 1,3,4-trimethyl-4-phenylpiperidine (Prodine):[4] Potent Opioid Agonist.

    • 1,4-dimethyl-4-piperidinol: Inactive as an opioid; lacks the aromatic anchor.

  • Significance: This sharp activity cliff validates the "4-phenyl pharmacophore" hypothesis. Researchers use the 1,4-dimethyl scaffold to prove that biological effects are specific to the aromatic interaction and not just the piperidine ring geometry.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 4-Hydroxy-1,4-dimethylpiperidine Mod_OH Modification at 4-OH Core->Mod_OH Esterification Mod_C4 Substitution at C-4 (Methyl vs Phenyl) Core->Mod_C4 Scaffold Hopping Anticonvulsant Benzoate Esters (Na+ Channel Blockade) Target: Epilepsy/Anesthesia Mod_OH->Anticonvulsant Add Lipophilic Ester (e.g., 2-phenethylbenzoate) Inactive Unsubstituted Alcohol (Weak/Inactive) Mod_OH->Inactive Free OH Mod_C4->Anticonvulsant Retain 4-Me Opioid 4-Phenyl Analogs (Prodines) (Mu-Receptor Agonism) Target: Analgesia Mod_C4->Opioid Replace 4-Me with 4-Ph

Caption: SAR decision tree distinguishing between ion-channel modulating esters and opioid-active aryl derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-dimethyl-4-piperidinol

Use this protocol to generate the core scaffold.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Prepare a solution of Methyl Magnesium Iodide (MeMgI) (0.05 mol) in anhydrous diethyl ether (50 mL).

  • Addition: Cool the Grignard solution to 0°C in an ice bath. Dropwise add 1-methyl-4-piperidinone (0.04 mol) dissolved in 25 mL ether over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux gently for 2 hours.

  • Quench: Cool to 0°C. Hydrolyze the complex by slow addition of saturated ammonium chloride solution (30 mL).

  • Extraction: Separate the ether layer. Basify the aqueous layer with NaOH (10%) and extract with chloroform (3 x 50 mL).

  • Purification: Combine organic extracts, dry over MgSO4, and concentrate in vacuo. The residue can be recrystallized from n-hexane/ethyl acetate to yield the crystalline alcohol.

Protocol B: Synthesis of Anticonvulsant Benzoate Esters

Use this protocol to synthesize bioactive analogs (e.g., 2-phenethylbenzoate).[1]

  • Reactants: Dissolve 1,4-dimethyl-4-piperidinol (0.01 mol) in anhydrous pyridine (15 mL).

  • Acylation: Add the appropriate benzoyl chloride derivative (0.012 mol) dropwise at 0°C.

  • Incubation: Stir at room temperature for 12 hours.

  • Workup: Pour the mixture into ice water (100 mL) and basify with sodium carbonate.

  • Isolation: Extract with ether, wash with water, dry, and evaporate. Convert the base to the hydrochloride salt using HCl/ethanol for stability and biological testing.

Part 4: References

  • Waters, J. A., et al. (1986).[5] Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters.[5][1][2][3][6] Journal of Medicinal Chemistry.

    • Significance: Establishes the anticonvulsant activity of the benzoate esters of 1,4-dimethyl-4-piperidinol.[1][2]

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors.[7] Journal of Medicinal Chemistry.

    • Significance: Defines the 4-phenyl pharmacophore and contrasts it with aliphatic analogs.

  • Casy, A. F. (1970). The Structure of Analgesics: 4-Phenylpiperidines.[4] Progress in Medicinal Chemistry.

    • Significance: Fundamental review on the stereochemistry of 4-substituted piperidines.

  • Macdonald, I. R., et al. (2011). Synthesis and Preliminary Evaluation of Piperidinyl and Pyrrolidinyl Iodobenzoates as Imaging Agents for Butyrylcholinesterase.[6] Molecular Imaging and Biology.[6]

    • Significance: Demonstrates the utility of the scaffold in modern neuroimaging and enzyme inhibition.[5]

Sources

Exploratory

Thermodynamic Stability and Conformational Analysis of 1,4-Dimethylpiperidin-4-ol Isomers

The following technical guide details the thermodynamic stability, conformational analysis, and synthetic control of 1,4-dimethylpiperidin-4-ol isomers. Technical Guide for Medicinal Chemistry & Structural Biology Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, conformational analysis, and synthetic control of 1,4-dimethylpiperidin-4-ol isomers.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The piperidine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for numerous analgesics (e.g., prodine isomers), antihistamines, and neuroactive agents. 1,4-Dimethylpiperidin-4-ol represents a critical model system for understanding the interplay between steric bulk (A-values), stereoelectronic effects, and hydrogen bonding in saturated heterocycles.

This guide provides a definitive analysis of the two primary diastereomers of 1,4-dimethylpiperidin-4-ol:

  • The Kinetic Isomer: cis-1,4-dimethyl (4-OH equatorial, 4-Me axial).

  • The Thermodynamic Isomer: trans-1,4-dimethyl (4-OH axial, 4-Me equatorial).

Note: "cis" and "trans" here refer to the relative orientation of the 1-Methyl and 4-Methyl groups, assuming the 1-Methyl group occupies the thermodynamically preferred equatorial position.

Part 1: Structural Dynamics & Conformational Theory

The Conformational Landscape

The stability of 1,4-disubstituted piperidines is governed by the chair conformation's ability to minimize 1,3-diaxial interactions. Unlike cyclohexane, the piperidine ring includes a nitrogen atom capable of pyramidal inversion. However, in N-substituted piperidines, the substituent on the nitrogen (N-Me) overwhelmingly prefers the equatorial position (


 kcal/mol) to avoid interactions with C3 and C5 axial protons.

Therefore, the stereochemical analysis focuses on the C4-substituents relative to the fixed equatorial N-methyl group.

Steric Analysis (A-Values)

The relative thermodynamic stability is dictated by the conformational free energy differences (A-values) of the substituents at position C4.

SubstituentA-Value (kcal/mol in Cyclohexane)Preferential Orientation
Methyl (-CH₃) 1.70Equatorial
Hydroxyl (-OH) 0.87 (varies with solvent)Equatorial (less strong than Me)

Thermodynamic Conclusion: Since the A-value of the methyl group (1.70) is significantly higher than that of the hydroxyl group (0.87), the conformation placing the Methyl group Equatorial and the Hydroxyl group Axial is thermodynamically favored.

The Isomers Defined
  • Isomer A (Thermodynamic): trans-1,4-dimethylpiperidin-4-ol.

    • Conformation: N-Me (Eq), C4-Me (Eq), C4-OH (Ax).

    • Stability: High. Minimizes steric strain of the bulky methyl group.

    • Stabilizing Feature: Potential intramolecular H-bond between axial OH and the Nitrogen lone pair (if geometry permits, though often difficult in 4-position) or solvation effects.

  • Isomer B (Kinetic): cis-1,4-dimethylpiperidin-4-ol.

    • Conformation: N-Me (Eq), C4-Me (Ax), C4-OH (Eq).

    • Stability: Lower. The bulky methyl group suffers from 1,3-diaxial interactions with protons at C2 and C6.

    • Formation: Favored under kinetic control (Grignard addition) due to the trajectory of nucleophilic attack.

Part 2: Visualizing the Equilibrium

The following diagram illustrates the energy landscape and the equilibration pathway between the kinetic and thermodynamic forms.

ThermodynamicEquilibrium cluster_legend Driving Force: A-Value Differential (Me > OH) Kinetic KINETIC ISOMER (cis-1,4-dimethyl) 4-OH (Eq) / 4-Me (Ax) High Energy Transition Transition State (Ring Flip / Protonation) Kinetic->Transition Acid Catalysis (Reversible) Thermo THERMODYNAMIC ISOMER (trans-1,4-dimethyl) 4-OH (Ax) / 4-Me (Eq) Low Energy Transition->Thermo Steric Relaxation Thermo->Transition Unfavorable

Caption: Figure 1. Thermodynamic equilibration pathway driven by the steric preference of the C4-methyl group for the equatorial position.

Part 3: Synthetic Pathways & Control

Kinetic Synthesis (Grignard Addition)

The addition of methylmagnesium halide to 1-methyl-4-piperidone is stereoselective but governed by steric approach control . The nucleophile approaches from the axial direction (less hindered), forcing the resulting oxygen (alkoxide) into the equatorial position.

Protocol: Synthesis of Kinetic Isomer

  • Reagents: 1-Methyl-4-piperidone (10 mmol), MeMgBr (3M in ether, 12 mmol), anhydrous THF (50 mL).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Addition: Cool piperidone/THF solution to -78°C. Add MeMgBr dropwise over 20 mins.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Result: Predominantly Isomer B (4-OH Equatorial / 4-Me Axial).

Thermodynamic Equilibration

To access the stable isomer, the kinetic product must undergo equilibration. This is typically achieved via acid-catalyzed reversible protonation, allowing the ring to access high-energy conformers and settle into the thermodynamic minimum.

Protocol: Acid-Catalyzed Equilibration

  • Substrate: Crude mixture from Grignard reaction.

  • Medium: Dissolve in 10% HCl or reflux in Picric acid/Acetic acid (classic method).

  • Condition: Reflux for 48 hours.

  • Mechanism: Protonation of the hydroxyl group allows for transient carbocation character or reversible dehydration/hydration, permitting the bulky methyl group to rotate into the equatorial position.

  • Neutralization: Basify with NaOH to pH 10.

  • Result: Predominantly Isomer A (4-OH Axial / 4-Me Equatorial).

Part 4: Analytical Characterization (Self-Validating Systems)

Distinguishing these isomers requires rigorous spectroscopic analysis. The following markers serve as self-validating checks for your synthesis.

NMR Spectroscopy (¹H & ¹³C)

The chemical shift of the C4-Methyl group and the C4-Hydroxyl proton (if visible) are diagnostic.

FeatureThermodynamic Isomer (Eq-Me)Kinetic Isomer (Ax-Me)Mechanistic Basis
C4-Me Shift (¹H) Lower field (deshielded)Higher field (shielded)Axial substituents are shielded by

-gauche effect.
C4-Me Shift (¹³C) ~25-28 ppm~18-22 ppm1,3-diaxial compression shifts axial carbons upfield.
NOESY Signal Strong NOE between C4-Me and C2/C6-Axial HNo NOE between C4-Me and C2/C6-Axial HSpatial proximity of Axial-Me to Axial ring protons.
Crystallography

X-ray diffraction provides the ultimate proof of stereochemistry. The thermodynamic isomer will crystallize with the methyl group in the equatorial plane of the chair, while the hydroxyl group projects along the axis perpendicular to the ring.

Part 5: Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 1-Methyl-4-piperidone Step1 Step 1: Grignard Reaction (MeMgBr, -78°C, THF) Start->Step1 Check1 Checkpoint: Kinetic Product (Cis-isomer: Eq-OH / Ax-Me) Step1->Check1 Major Product Step2 Step 2: Equilibration (Reflux in dilute HCl, 48h) Check1->Step2 If Thermo Isomer Required Analysis Validation: 1H-NMR / NOESY Look for C4-Me shift & NOE Check1->Analysis If Kinetic Isomer Required Check2 Checkpoint: Thermodynamic Product (Trans-isomer: Ax-OH / Eq-Me) Step2->Check2 Check2->Analysis

Caption: Figure 2. Step-by-step experimental workflow for the selective synthesis and validation of 1,4-dimethylpiperidin-4-ol isomers.

References

  • Stereochemistry of 4-Substituted Piperidines Casy, A. F. (1975). Progress in Drug Research. This foundational text establishes the stereochemical rules for piperidine derivatives, including the dominance of the N-methyl equatorial preference.

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines Maruthavanan, T., et al. (2010).[1] Chemical Science Transactions. Provides specific NMR data and synthesis protocols for 4-hydroxy-4-methylpiperidine derivatives, confirming the equatorial preference of the methyl group in the major isomer.[2]

  • NMR Study of 4-hydroxy-1-methylpiperidine Betaine Derivatives Dega-Szafran, Z., et al.[3] (2022).[2][3][4] Journal of Molecular Structure. Details the use of NOE effects to assign equatorial and axial protons in similar piperidinol systems, validating the spectroscopic methods described above.

  • Conformational Analysis of Saturated Heterocycles Eliel, E. L. (1969). Angewandte Chemie International Edition. The authoritative source on A-values and conformational free energies in heterocyclic systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1,4-Dimethylpiperidin-4-ol

[1][2] Abstract This application note details the optimized protocol for the synthesis of 1,4-dimethylpiperidin-4-ol (CAS: 10354-61-7) via the nucleophilic addition of methylmagnesium iodide to 1-methyl-4-piperidone.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details the optimized protocol for the synthesis of 1,4-dimethylpiperidin-4-ol (CAS: 10354-61-7) via the nucleophilic addition of methylmagnesium iodide to 1-methyl-4-piperidone.[1][2] This transformation is a critical intermediate step in the synthesis of neuroactive piperidine derivatives, including substituted prodine analogs. The protocol emphasizes strict moisture control to prevent Grignard decomposition and utilizes a buffered ammonium chloride quench to suppress the acid-catalyzed dehydration of the tertiary alcohol to the corresponding tetrahydropyridine alkene.

Scientific Background & Mechanism[2][3][4]

Reaction Logic

The synthesis relies on the Grignard reaction, where the organomagnesium reagent acts as a hard nucleophile attacking the electrophilic carbonyl carbon of the ketone.

  • Substrate: 1-Methyl-4-piperidone (N-methyl-4-piperidone).[1][2][3]

  • Reagent: Methylmagnesium Iodide (MeMgI) or Methylmagnesium Bromide (MeMgBr).[2]

  • Selectivity: The reaction is highly chemoselective for the ketone. However, the basicity of the Grignard reagent poses a risk of enolization if the addition is too slow or the temperature is uncontrolled.

  • Stereochemistry: The product, 1,4-dimethylpiperidin-4-ol, possesses a plane of symmetry passing through the nitrogen and C4 atoms, rendering it achiral in its free base form due to rapid nitrogen inversion.[1][2]

Reaction Mechanism Diagram

GrignardMechanism Substrate 1-Methyl-4-piperidone Complex Magnesium Alkoxide Intermediate Substrate->Complex Nucleophilic Attack (Ether/THF) Reagent MeMgI (Nucleophile) Reagent->Complex Product 1,4-Dimethylpiperidin-4-ol Complex->Product Hydrolysis (- Mg(OH)I) SideProduct Side Product: Tetrahydropyridine (Alkene) Complex->SideProduct Acidic Workup (Dehydration) Quench NH4Cl (aq) (Protonation) Quench->Product

Figure 1: Mechanistic pathway showing the Grignard addition and the critical divergence at the workup stage where acidic conditions can lead to unwanted dehydration.[2]

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Starting Material 1-Methyl-4-piperidone (98%+)Electrophile
Reagent Methylmagnesium Iodide (3.0 M in Ether)Nucleophile
Solvent Diethyl Ether (Anhydrous) or THFReaction Medium
Quench Saturated Aq.[1][2] Ammonium Chloride (NH₄Cl)Buffered Protonation
Gas Nitrogen (N₂) or ArgonInert Atmosphere
Glassware 3-Neck Round Bottom Flask, Reflux Condenser, Addition FunnelReaction Vessel
Step-by-Step Methodology

Pre-requisite: All glassware must be flame-dried or oven-dried (120°C for 4 hours) and cooled under a stream of inert gas.[1][2]

Phase 1: Reagent Preparation & Addition[1]
  • Setup: Assemble a 3-neck flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under N₂ flow.

  • Charge Reagent: Transfer Methylmagnesium Iodide (1.2 equivalents) via cannula into the flask. If preparing in situ from Mg turnings and MeI, ensure initiation before proceeding.

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve 1-Methyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether (approx. 5 mL per gram of ketone).

  • Controlled Feed: Add the ketone solution dropwise to the Grignard reagent over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to minimize enolization side-reactions.[1][2]

  • Reaction Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux for 2 hours to ensure complete conversion.

Phase 2: Quench & Isolation[1]
  • Cooling: Return the reaction vessel to an ice bath (0°C).

  • Buffered Quench: Slowly add saturated aqueous NH₄Cl dropwise.

    • Caution: This step is exothermic.[2][4] Evolution of methane gas may occur if excess MeMgI is present.[2]

    • Why NH₄Cl? Using strong acids (HCl/H₂SO₄) here poses a high risk of dehydrating the tertiary alcohol to 1,4-dimethyl-1,2,3,6-tetrahydropyridine [1].[1][2] NH₄Cl provides a mild pH (~4.5-5) sufficient to hydrolyze the Mg-alkoxide without catalyzing elimination.[1][2]

  • Separation: Decant the ether layer. Extract the aqueous slurry with CHCl₃ (3 x 50 mL). The product is an amine and may have significant water solubility; chloroform is preferred for extraction efficiency.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap) to yield the crude oil/solid.

Phase 3: Purification[1]
  • Distillation/Recrystallization: The crude product can be purified by vacuum distillation (bp ~85-90°C at 1-2 mmHg) or recrystallization from n-hexane/ether if solid (Product is often a low-melting hygroscopic solid).[1][2]

  • Yield: Expected yield is 65–80% .

Workflow Diagram

Workflow Start Start: Dry Glassware Inert Gas (N2) Step1 Charge MeMgI (1.2 eq) in Ether/THF at 0°C Start->Step1 Step2 Dropwise Addition of 1-Methyl-4-piperidone Step1->Step2 Step3 Reflux (2 hrs) Ensure Conversion Step2->Step3 Step4 Quench: Sat. NH4Cl (Avoid Strong Acid!) Step3->Step4 Step5 Extract: CHCl3 (3x) Dry: Na2SO4 Step4->Step5 End Isolate: 1,4-Dimethylpiperidin-4-ol Step5->End

Figure 2: Operational workflow emphasizing the critical quench step to preserve the tertiary alcohol.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

MethodExpected SignalInterpretation
¹H NMR (CDCl₃)δ ~1.20 ppm (Singlet, 3H)C4-Methyl group .[1][2] Distinctive singlet confirming addition.
¹H NMR (CDCl₃)δ ~2.30 ppm (Singlet, 3H)N-Methyl group .[2]
IR Spectroscopy Broad band ~3300-3400 cm⁻¹O-H Stretch .[1][2] Confirms tertiary alcohol presence.[2]
Absence of Signal ~5.4-5.6 ppm (Alkene proton)Confirms no dehydration to tetrahydropyridine.[1][2]

Safety & Hazards

  • Methylmagnesium Iodide: Pyrophoric and moisture-sensitive.[1] Reacts violently with water.[2][5] Handle only under inert atmosphere.

  • Diethyl Ether: Extremely flammable.[6] Forms explosive peroxides upon storage.[2] Ensure peroxide test is negative before use.[2]

  • 1-Methyl-4-piperidone: Irritant.[1][2] Use in a fume hood.[2][4]

References

  • Beckett, A. H., & Casy, A. F. (1954).[2] Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology, 6(1), 986–1001.[2] Link

  • Elpern, B. (1956). U.S. Patent No.[2] 2,748,134.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • McElvain, S. M. (1948). Piperidine Derivatives. Journal of the American Chemical Society, 70(5), 1820–1825.[2] Link[2]

  • Kazmierski, W. M., et al. (2008). 4,4-Disubstituted Piperidine Derivatives.[1][2][7][8][9][10][11] Journal of Medicinal Chemistry, 51(20), 6538–6547.[2] Link[2]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,4-Dimethylpiperidin-4-ol via Grignard Reaction

Introduction: The Significance of Grignard Reactions in the Synthesis of Piperidine Derivatives The Grignard reaction stands as a cornerstone in organic synthesis, renowned for its efficacy in forming carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Grignard Reactions in the Synthesis of Piperidine Derivatives

The Grignard reaction stands as a cornerstone in organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde.[1][3] Its versatility and reliability have cemented its place in the synthesis of complex organic molecules, including a wide array of pharmaceutical intermediates.

This document provides a comprehensive guide to the preparation of 1,4-Dimethylpiperidin-4-ol, a tertiary alcohol, through the Grignard reaction.[1][4] The synthesis involves the reaction of methylmagnesium bromide, a common Grignard reagent, with 1-methyl-4-piperidone. Piperidine derivatives are of significant interest in drug development due to their presence in numerous biologically active compounds. Therefore, a robust and well-understood synthetic protocol is crucial for researchers in medicinal chemistry and drug development.

Reaction Mechanism and Scientific Rationale

The synthesis of 1,4-Dimethylpiperidin-4-ol proceeds via the nucleophilic addition of the Grignard reagent to the ketone functionality of 1-methyl-4-piperidone. The highly polar carbon-magnesium bond in methylmagnesium bromide renders the methyl group nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the piperidone.[5][6] This nucleophilic attack results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 1,4-Dimethylpiperidin-4-ol.[6][7]

Several critical factors must be considered to ensure the success of this reaction:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[8][9] The presence of even trace amounts of moisture will quench the Grignard reagent, forming an alkane and magnesium salts, thereby reducing the yield of the desired product.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[8][10][11]

  • Aprotic Solvent: The reaction is typically carried out in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF). These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its aggregation and maintaining its reactivity.[12]

  • Initiation of the Grignard Reagent Formation: The reaction between magnesium metal and an alkyl halide to form the Grignard reagent can sometimes be slow to initiate.[13][14] This is often due to a passivating layer of magnesium oxide on the surface of the magnesium.[1] Mechanical agitation, gentle heating, or the addition of a small crystal of iodine can be used to activate the magnesium surface and initiate the reaction.[10][13][14]

  • Temperature Control: The Grignard reaction is exothermic.[12][15] Therefore, the addition of the ketone to the Grignard reagent should be performed at a controlled temperature, typically in an ice bath, to prevent the reaction from becoming too vigorous and to minimize the formation of side products.

Below is a visual representation of the Grignard reaction workflow for the preparation of 1,4-Dimethylpiperidin-4-ol.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Mg Turnings & Anhydrous Ether A->B C Add Methyl Bromide Solution B->C D Initiate & Reflux C->D E Cool Grignard Reagent D->E F Add 1-Methyl-4-piperidone Solution E->F G Stir at Room Temperature F->G H Quench with Saturated NH4Cl G->H I Extract with Ether H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for the synthesis of 1,4-Dimethylpiperidin-4-ol.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1,4-Dimethylpiperidin-4-ol from 1-methyl-4-piperidone using a Grignard reaction.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 g (50 mmol)
Methyl BromideCH₃Br94.945.2 g (55 mmol)As a solution in anhydrous diethyl ether
1-Methyl-4-piperidoneC₆H₁₁NO113.165.0 g (44.2 mmol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL
Saturated Ammonium ChlorideNH₄Cl53.4950 mLAqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
IodineI₂253.811-2 small crystalsFor initiation, if necessary
Step-by-Step Methodology

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[10][11]

  • Initial Setup: Place the magnesium turnings (1.2 g, 50 mmol) in the three-necked flask. Fit the flask with the reflux condenser and the dropping funnel. The entire apparatus should be under a positive pressure of inert gas.

  • Solvent Addition: Add 30 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.

  • Initiation: Prepare a solution of methyl bromide (5.2 g, 55 mmol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small portion (approximately 5 mL) of the methyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy appearance of the solution.[13] If the reaction does not start, gently warm the flask with a water bath or add a small crystal of iodine.[10][13][14]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining methyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[14] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of methylmagnesium bromide will be gray and cloudy.

Part 2: Grignard Reaction with 1-Methyl-4-piperidone

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of 1-methyl-4-piperidone (5.0 g, 44.2 mmol) in 70 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and the excess Grignard reagent. This step is crucial for hydrolyzing the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL) to recover any dissolved product.[16]

  • Washing and Drying: Combine all the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1,4-Dimethylpiperidin-4-ol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tertiary alcohol.

Safety and Handling Precautions

  • Pyrophoric Reagents: Grignard reagents are highly reactive and can be pyrophoric, meaning they can ignite spontaneously in air.[17][18] All manipulations should be carried out under an inert atmosphere (nitrogen or argon).[12][17]

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point.[9] Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.[17][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, when handling Grignard reagents and flammable solvents.[17][19]

  • Quenching: The quenching of Grignard reactions is highly exothermic and can release flammable gases. Perform the quench slowly and with adequate cooling.[20]

Characterization

The final product, 1,4-Dimethylpiperidin-4-ol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

The following diagram illustrates the chemical transformation from 1-methyl-4-piperidone to 1,4-Dimethylpiperidin-4-ol.

Caption: Synthesis of 1,4-Dimethylpiperidin-4-ol via Grignard reaction.

Conclusion

The Grignard reaction provides an effective and direct method for the synthesis of 1,4-Dimethylpiperidin-4-ol from 1-methyl-4-piperidone. Careful adherence to anhydrous conditions, appropriate temperature control, and rigorous safety precautions are paramount for the successful and safe execution of this protocol. This application note serves as a detailed guide for researchers in the fields of organic synthesis and drug development, enabling the reliable preparation of this valuable piperidine derivative.

References

  • Organic Syntheses Procedure. 4,4'-dimethyl-1,1'-biphenyl.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
  • Quora. What are Grignard reagent preparation precautions during preparation?.
  • The Grignard Reaction.
  • YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut.
  • 14 Formation and reaction of a Grignard reagent.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Chemistry Portal. Grignard Reaction.
  • Research and Reviews. Synthesis and Preparation of Grignard Reagent.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
  • PubMed. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.
  • Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
  • Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs.
  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • PubChem. 1,4-dimethylpiperidin-4-ol (C7H15NO).
  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents.
  • American Chemical Society. Grignard Reaction.
  • Chemguide. grignard reagents.
  • UCLA – Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • YouTube. Grignard reaction safety.
  • Cornell University. Pyrophoric Chemicals.
  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R).
  • Grignard Reagents.
  • The Sarpong Group. Quenching of Pyrophoric Materials.
  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment.
  • PubChem. 4-Piperidinol, 1-methyl-.
  • Gsrs. 1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-.

Sources

Method

Precision Methylation Strategies for Piperidin-4-ol Derivatives

Abstract Piperidin-4-ol (4-hydroxypiperidine) scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in analgesics (e.g., fentanyl derivatives), antihistamines, and muscarinic antagonists. The fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidin-4-ol (4-hydroxypiperidine) scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in analgesics (e.g., fentanyl derivatives), antihistamines, and muscarinic antagonists. The functionalization of this scaffold presents a classic chemoselectivity challenge: distinguishing between the nucleophilic secondary amine (


) and the secondary alcohol (

). This guide provides validated protocols for the selective methylation of either site, emphasizing mechanistic causality, reagent selection, and green chemistry alternatives.

Strategic Decision Making: The Selectivity Challenge

The methylation of piperidin-4-ol is governed by the relative nucleophilicity of the two functional groups.

  • The Amine (

    
    ):  Highly nucleophilic. In the presence of alkylating agents (e.g., methyl iodide), the nitrogen is alkylated first. Over-alkylation to the quaternary ammonium salt is a major risk.
    
  • The Alcohol (

    
    ):  Less nucleophilic. Selective 
    
    
    
    -methylation requires either the "masking" (protection) of the nitrogen or the use of specific conditions that favor alkoxide formation.
Decision Matrix

Before selecting a reagent, determine the target motif using the logic flow below.

MethylationStrategy Start Target Molecule Decision Desired Methylation Site? Start->Decision N_Me N-Methylation Decision->N_Me Nitrogen O_Me O-Methylation Decision->O_Me Oxygen Method_N1 Reductive Amination (HCHO / STAB) *High Selectivity* N_Me->Method_N1 Method_N2 Green Methylation (Dimethyl Carbonate) *Sustainability* N_Me->Method_N2 Method_O1 Protection Strategy (Boc-Protection -> NaH/MeI) O_Me->Method_O1

Figure 1: Strategic decision tree for selecting the appropriate methylation protocol based on regioselectivity requirements.

Reagent Selection Guide

The choice of methylating agent dictates safety, atom economy, and impurity profiles.

ReagentToxicityAtom EconomySelectivity ProfileApplication
Methyl Iodide (MeI) High (Neurotoxic)Low (Iodine waste)Poor (N > O, but quats form)O-methylation (requires base)
Formaldehyde / Formic Acid ModerateHighExcellent (N-selective)Eschweiler-Clarke N-methylation
Formaldehyde / STAB Low/ModerateModerateExcellent (N-selective)Mild N-methylation (Rec. Method)
Dimethyl Carbonate (DMC) Low (Green)HighTunable (Temp dependent)Green N-methylation

Detailed Protocols

Protocol A: Selective N-Methylation via Reductive Amination

Target: N-methylpiperidin-4-ol Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. This method avoids quaternary ammonium salt formation, a common failure mode of direct alkylation with MeI.[1][2]

Reagents:

  • Substrate: Piperidin-4-ol (1.0 equiv)

  • Formaldehyde (37% aq. solution, 3.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acid: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve piperidin-4-ol (10 mmol) in DCM (50 mL).

  • Imine Formation: Add Formaldehyde (37% aq., 30 mmol). If the substrate is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to liberate the free amine.

  • Acidification: Add Acetic Acid (10 mmol). Note: STAB requires a slightly acidic media to facilitate iminium ion formation without decomposing the hydride too rapidly.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Critical Control Point: Gas evolution (

      
      ) may occur. Ensure adequate venting.
      
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH/DCM + 1%

    
    ; Stain: Ninhydrin).
    
  • Work-up: Quench with sat.

    
     (30 mL). Extract aqueous layer with DCM (3 x 30 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product is often pure enough for use; otherwise, purify via silica flash chromatography.
    
Protocol B: Selective O-Methylation via Protection Strategy

Target: 4-methoxypiperidine Mechanism: Direct methylation of the hydroxyl group is impossible without protecting the amine due to competitive


-alkylation. We utilize a Boc-protection strategy followed by Williamson ether synthesis.

Workflow Visualization:

O_Methylation Start Piperidin-4-ol Step1 1. Boc-Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-piperidin-4-ol Step1->Inter1 Step2 2. Alkylation (NaH, MeI) Inter1->Step2 Inter2 N-Boc-4-methoxy piperidine Step2->Inter2 Step3 3. Deprotection (TFA or HCl) Inter2->Step3 Final 4-Methoxypiperidine Step3->Final

Figure 2: Three-step workflow for selective O-methylation involving protection, alkylation, and deprotection.

Reagents:

  • Step 1:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM.
  • Step 2: Sodium Hydride (60% in oil, 1.5 equiv), Methyl Iodide (1.5 equiv), THF (anhydrous).

  • Step 3: Trifluoroacetic acid (TFA) (10 equiv), DCM.

Step-by-Step Procedure (Step 2 Focus - The Critical Alkylation): Prerequisites: Start with isolated, dry N-Boc-piperidin-4-ol.

  • Deprotonation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (15 mmol) in anhydrous THF (20 mL). Cool to 0°C.[3]

  • Addition: Dissolve N-Boc-piperidin-4-ol (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 mins until bubbling ceases (formation of the alkoxide).
      
  • Alkylation: Add Methyl Iodide (15 mmol) dropwise.

    • Safety: MeI is highly toxic. Use gloves and work in a fume hood.

  • Reaction: Warm to room temperature and stir for 16 hours.

  • Quench: Cool to 0°C. Carefully add water (dropwise) to quench excess NaH.

  • Work-up: Extract with EtOAc. Wash with brine.[3] Dry and concentrate.

  • Deprotection (Step 3): Redissolve the crude oil in DCM (10 mL), add TFA (5 mL). Stir 2 hours. Concentrate to yield the trifluoroacetate salt of 4-methoxypiperidine.

Protocol C: Green N-Methylation with Dimethyl Carbonate (DMC)

Target: N-methylpiperidin-4-ol (Sustainable Route) Concept: DMC acts as a methylating agent at elevated temperatures. It is non-toxic and biodegradable.[4][5][6] This reaction typically requires an autoclave or sealed tube because the boiling point of DMC is 90°C, but methylation requires >120°C.

Reagents:

  • Piperidin-4-ol (1.0 equiv)

  • Dimethyl Carbonate (DMC) (10-20 equiv, acts as solvent)

  • Catalyst: DABCO (0.1 equiv) or Zeolites (NaY)

Procedure:

  • Load piperidin-4-ol (5 mmol) and DABCO (0.5 mmol) into a pressure tube or stainless steel autoclave.

  • Add DMC (10 mL).

  • Seal and heat to 130–150°C for 8–12 hours.

    • Mechanistic Note: At ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      , DMC acts as a carboxymethylating agent (forming carbamates).[4] At 
      
      
      
      , it acts as a methylating agent (
      
      
      mechanism).
  • Cool to room temperature.

  • Evaporate excess DMC (recyclable).

  • The residue is often the pure N-methyl product.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Quaternization (N,N-dimethyl) Used Alkyl Halide (MeI) on free amine.Switch to Protocol A (Reductive Amination). Quaternization is mechanistically impossible with reductive amination.[1]
Low Yield in O-Methylation Wet solvents or old NaH.Ensure THF is anhydrous. NaH degrades with moisture; use fresh reagent or titrate.
Carbamate formation in Protocol C Temperature too low.Ensure reaction temp is >120°C. Below this, DMC adds

instead of

.
Incomplete Reaction (Protocol A) pH too high or low.Maintain pH 5–6 with Acetic Acid. Too basic = no iminium; Too acidic =

decomposition.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Green Methylation (DMC): Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706–716. Link

  • Eschweiler-Clarke Mechanism: Icke, R. N., et al. "Eschweiler-Clarke Methylation."[7][8][9] Organic Syntheses, Coll.[1] Vol. 3, p.723. Link

  • O-Alkylation of Piperidines: BenchChem. "Synthesis of N-Boc-4-hydroxypiperidine and Derivatives." BenchChem Application Notes. Link

  • Selectivity Studies: Cabrero-Antonino, J. R., et al. "A general protocol for the reductive N-methylation of amines using dimethyl carbonate." Catalysis Science & Technology, 2016.[5] Link

Sources

Application

Step-by-step laboratory preparation of 1,4-Dimethylpiperidin-4-ol

Application Note: Laboratory Preparation of 1,4-Dimethylpiperidin-4-ol Abstract & Utility 1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) is a critical pharmacophore found in various analgesic and neuroactive compounds. It...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Preparation of 1,4-Dimethylpiperidin-4-ol

Abstract & Utility

1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) is a critical pharmacophore found in various analgesic and neuroactive compounds. It serves as a structural core for 4-substituted piperidine derivatives, often utilized to modulate binding affinity in G-protein coupled receptors (GPCRs). This protocol details the robust synthesis of 1,4-dimethylpiperidin-4-ol via a Grignard addition to 1-methyl-4-piperidone. The method prioritizes safety, scalability, and high purity (>98%) suitable for downstream biological assays.

Retrosynthetic Analysis

The most direct and atom-economical route involves the nucleophilic addition of a methyl anion equivalent to the ketone at the C4 position of the piperidine ring.

Retrosynthesis Target 1,4-Dimethylpiperidin-4-ol (Target) Precursor1 1-Methyl-4-piperidone (Electrophile) Target->Precursor1 Retrosynthesis Precursor2 Methylmagnesium Bromide (Nucleophile) Target->Precursor2 Disconnection C-C Bond Disconnection

Figure 1: Retrosynthetic disconnection showing the Grignard approach.

Safety & Hazard Assessment

Critical Warning: This protocol involves Grignard reagents (pyrophoric, water-reactive) and anhydrous solvents .

Hazard ClassReagentRiskMitigation
Pyrophoric MeMgBr (3.0 M in Ether)Ignites on air exposure; reacts violently with water.Use Sure/Seal™ bottles; transfer via cannula/syringe under N₂/Ar.
Flammable Diethyl Ether / THFLow flash point; peroxide former.Use freshly distilled or inhibited anhydrous solvents. Ground all glassware.
Corrosive 1-Methyl-4-piperidoneSkin/eye irritant.Wear butyl rubber gloves and chemical splash goggles.
Exothermic Reaction MixtureRunaway exotherm during addition.Strict temperature control (-78°C to 0°C); slow addition rate.

Reagents & Equipment

Reagents:

  • 1-Methyl-4-piperidone: 11.3 g (100 mmol) [CAS: 1445-73-4].

  • Methylmagnesium bromide (MeMgBr): 3.0 M solution in diethyl ether, 40 mL (120 mmol, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), 150 mL.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).[1]

  • Pressure-equalizing addition funnel (oven-dried).

  • Nitrogen/Argon gas line with bubbler.

  • Magnetic stirrer and stir bar.[2]

  • Low-temperature thermometer.[2]

Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)
  • Assembly: Flame-dry the 3-neck RBF and addition funnel under vacuum. Backfill with Nitrogen (N₂) three times. Allow to cool to room temperature under positive N₂ pressure.

  • Solvent Charge: Syringe 100 mL of anhydrous THF (or Et₂O) into the RBF.

  • Substrate Addition: Add 11.3 g (100 mmol) of 1-methyl-4-piperidone to the flask. Stir to dissolve.

  • Cooling: Submerge the flask in an ice/salt bath (0°C) or dry ice/acetone bath (-78°C) if higher selectivity/control is required (though 0°C is generally sufficient for this substrate).

Step 2: Grignard Addition
  • Reagent Transfer: Cannulate or syringe 40 mL (120 mmol) of MeMgBr (3.0 M) into the addition funnel.

    • Note: Ensure the stopcock is closed before transfer.

  • Controlled Addition: Dropwise add the MeMgBr solution to the piperidone solution over 45–60 minutes.

    • Critical: Monitor internal temperature; do not allow it to exceed 5°C. The reaction is highly exothermic.

  • Reaction Phase: Once addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours.

    • Monitoring: Check completion via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The ketone spot (Rf ~0.4) should disappear.

Step 3: Quench and Workup
  • Cooling: Return the flask to an ice bath (0°C).

  • Quenching: Very slowly add 50 mL of saturated aqueous NH₄Cl via the addition funnel.

    • Caution: Vigorous bubbling and magnesium salt precipitation will occur.

  • Separation: Transfer the slurry to a separatory funnel. Separate the organic layer.[1][2][3][4]

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

    • Note: The product is an amine and can be water-soluble. Adjusting the aqueous layer pH to >10 with dilute NaOH before extraction can improve yield.

  • Drying: Combine organic phases, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification

The crude product typically solidifies upon standing or cooling.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot hexanes or heptane (approx. 60°C).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold hexanes.

  • Drying: Dry under high vacuum for 4 hours to remove residual solvent.

Characterization Data

PropertyExpected ValueNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 66 – 68 °CLiterature value [1, 2].
Molecular Weight 129.20 g/mol C₇H₁₅NO
¹H NMR (CDCl₃) δ 2.5-2.6 (m, 4H), 2.28 (s, 3H), 1.6-1.7 (m, 4H), 1.25 (s, 3H)Predicted: N-Me singlet at ~2.3 ppm; C-Me singlet at ~1.25 ppm.
MS (ESI+) m/z = 130.1 [M+H]⁺Base peak.

Workflow Diagram:

Workflow Setup Setup: Flame-dry Glassware Inert N2 Atmosphere Dissolution Dissolve 1-Methyl-4-piperidone in Anhydrous THF Setup->Dissolution Addition Slow Addition of MeMgBr (0°C, 1 hour) Dissolution->Addition Reaction Stir at Room Temp (2-4 hours) Addition->Reaction Quench Quench with sat. NH4Cl (Exothermic!) Reaction->Quench Extraction Extract with DCM (pH > 10) Dry over Na2SO4 Quench->Extraction Purification Recrystallize from Hexanes Yield: White Crystals Extraction->Purification

Figure 2: Step-by-step experimental workflow for the synthesis.[4]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Product remaining in aqueous phase.The product is an amino-alcohol and is water-soluble. Saturate the aqueous layer with NaCl (salting out) and ensure pH > 10 before extraction.
No Reaction Wet solvent or "dead" Grignard.Ensure THF is distilled from Na/Benzophenone. Test Grignard activity or use a fresh bottle.
Impurity (Alkene) Dehydration of alcohol.[5]Avoid high temperatures during workup. Do not use strong acids during the quench; NH₄Cl is preferred.
Oily Product Residual solvent or impurities.If crystallization fails, purify via sublimation or column chromatography (Alumina, basic grade).

References

  • Sigma-Aldrich. 1,4-Dimethylpiperidin-4-ol Product Sheet. CAS 10354-61-7. Link

  • PubChem. 1,4-Dimethylpiperidin-4-ol Compound Summary. CID 2776094.[6] Link

  • McElvain, S. M. "1-Methyl-4-piperidone."[4][7] Journal of the American Chemical Society, 1948, 70(5), 1820–1825. (Foundational synthesis of the precursor). Link

  • Chemazone. 1,4-Dimethylpiperidin-4-ol Properties. Link

Sources

Method

Applications of 1,4-Dimethylpiperidin-4-ol in Neuropharmacology Research: A Technical Guide

This document provides a detailed exploration of the potential applications of 1,4-Dimethylpiperidin-4-ol in neuropharmacology research. While this specific compound is not extensively characterized in existing literatur...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential applications of 1,4-Dimethylpiperidin-4-ol in neuropharmacology research. While this specific compound is not extensively characterized in existing literature, its core structure, the piperidine scaffold, is a cornerstone in the development of numerous neurologically active agents.[1] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose potential research applications and provide detailed protocols for their investigation. The piperidine ring is a key pharmacophore found in a wide array of bioactive molecules, suggesting that 1,4-Dimethylpiperidin-4-ol could serve as a valuable tool for researchers in neuroscience and drug development.[1][2]

Introduction to the Piperidine Scaffold in Neuropharmacology

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active compounds due to its favorable physicochemical properties that often allow for blood-brain barrier penetration. Derivatives of piperidine have been successfully developed as analgesics, antipsychotics, and treatments for neurodegenerative diseases.[3] Their conformational flexibility allows for precise orientation of substituent groups, enabling specific interactions with a variety of receptor targets. This guide will focus on three potential, and mechanistically distinct, areas of investigation for 1,4-Dimethylpiperidin-4-ol: opioid receptor modulation, NMDA receptor antagonism, and sigma-1 receptor interactions.

Synthesis of 1,4-Dimethylpiperidin-4-ol

A plausible synthetic route to 1,4-Dimethylpiperidin-4-ol can be adapted from established methods for the synthesis of 4-substituted piperidines. A common starting material is isonipecotate, which can undergo alkylation at the 4-position.[4]

A potential, straightforward synthesis would involve the Grignard reaction of a methylmagnesium halide with N-methyl-4-piperidone. This approach offers a direct route to the tertiary alcohol, 1,4-Dimethylpiperidin-4-ol.

Potential Applications in Neuropharmacological Research

Investigation of Opioid Receptor Modulation

A structurally analogous compound, 3-(1,4-Dimethylpiperidin-4-yl)phenol, has been shown to exhibit low efficacy at the δ-opioid receptor and antagonist properties at µ and κ-opioid receptors.[5] This suggests that 1,4-Dimethylpiperidin-4-ol may also interact with opioid receptors, potentially as a mixed agonist/antagonist or as a selective ligand for a specific receptor subtype. Its analgesic properties, or lack thereof, could be investigated in animal models, keeping in mind that any observed effects may be mediated by non-opioid targets or through active metabolites.[5]

Probing the NMDA Receptor Complex

Piperidine derivatives are well-represented among N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7] These antagonists are crucial research tools and have therapeutic potential in a range of neurological disorders.[8] Non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, often bind within the ion channel of the receptor.[8] Given the structural similarities, 1,4-Dimethylpiperidin-4-ol could be investigated as a potential NMDA receptor antagonist.

Elucidating Sigma-1 Receptor Function

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous piperidine-containing compounds. The hydrophobic nature of the piperidine ring is often a key factor in the binding affinity of ligands to the sigma-1 receptor. 1,4-Dimethylpiperidin-4-ol could be a useful tool to further probe the structure-activity relationships of sigma-1 receptor ligands.

Experimental Protocols

Radioligand Binding Assays

This protocol provides a general framework for determining the binding affinity of 1,4-Dimethylpiperidin-4-ol to opioid, NMDA, and sigma-1 receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of 1,4-Dimethylpiperidin-4-ol for the target receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK cells transfected with µ-opioid, NMDA, or sigma-1 receptors).

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for µ-opioid, [3H]MK-801 for NMDA, -pentazocine for sigma-1).

  • 1,4-Dimethylpiperidin-4-ol.

  • Non-specific binding control (e.g., naloxone for opioid, unlabeled MK-801 for NMDA, haloperidol for sigma-1).

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1,4-Dimethylpiperidin-4-ol.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of 1,4-Dimethylpiperidin-4-ol.

  • Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for 1,4-Dimethylpiperidin-4-ol.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine if 1,4-Dimethylpiperidin-4-ol acts as an agonist, antagonist, or inverse agonist at opioid receptors.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptor stimulates the binding of [35S]GTPγS to the Gα subunit.

Procedure:

  • Prepare cell membranes expressing the opioid receptor of interest.

  • In the presence of GDP, incubate the membranes with [35S]GTPγS and varying concentrations of 1,4-Dimethylpiperidin-4-ol.

  • To test for antagonist activity, perform the assay in the presence of a known opioid agonist.

  • Terminate the assay by filtration and measure the bound [35S]GTPγS by scintillation counting.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Objective: To characterize the inhibitory effect of 1,4-Dimethylpiperidin-4-ol on NMDA receptor-mediated currents.

Method: Whole-cell patch-clamp recordings from neurons or cell lines expressing NMDA receptors.

Procedure:

  • Establish a whole-cell patch-clamp recording.

  • Apply NMDA and glycine to elicit an inward current.

  • Perfuse with varying concentrations of 1,4-Dimethylpiperidin-4-ol and measure the reduction in the NMDA-evoked current.

  • Determine the IC50 of 1,4-Dimethylpiperidin-4-ol.

  • Investigate the voltage dependency of the block to infer the mechanism of action.

Objective: To measure the inhibition of NMDA receptor-mediated calcium influx by 1,4-Dimethylpiperidin-4-ol.

Method: Fluorescence-based assay using a calcium-sensitive dye.

Procedure:

  • Load cells expressing NMDA receptors with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of 1,4-Dimethylpiperidin-4-ol.

  • Stimulate the cells with NMDA and glycine.

  • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Calculate the IC50 for the inhibition of the calcium response.

In Vivo Behavioral Models

Initial in vivo studies could explore the general behavioral effects of 1,4-Dimethylpiperidin-4-ol.

  • Hot-Plate Test: To assess potential analgesic effects, which could be opioid-mediated.

  • Prepulse Inhibition (PPI) of the Startle Reflex: A model to screen for antipsychotic-like properties, which can be disrupted by NMDA antagonists and is relevant for studying psychosis.[9]

  • Head-Twitch Response (HTR) in Rodents: This is a behavioral proxy for hallucinogenic potential, often mediated by serotonergic systems but can be influenced by other receptor systems.[10]

Data Presentation and Visualization

Table 1: Hypothetical Binding Affinities (Ki in nM) of 1,4-Dimethylpiperidin-4-ol at Various Receptors

Receptor Subtype[3H]RadioligandKi (nM)
µ-Opioid[3H]DAMGO550
δ-Opioid[3H]DPDPE>10,000
κ-Opioid[3H]U69,593800
NMDA (MK-801 site)[3H]MK-801250
Sigma-1-Pentazocine150

Table 2: Hypothetical Functional Activity (EC50/IC50 in nM) of 1,4-Dimethylpiperidin-4-ol

AssayReceptorActivityValue (nM)
[35S]GTPγS Bindingµ-OpioidAntagonistIC50 = 750
Whole-Cell Patch ClampNMDAAntagonistIC50 = 300
Calcium FluxNMDAAntagonistIC50 = 320

Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of 1,4-Dimethylpiperidin-4-ol purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Radioligand Binding Assays (Opioid, NMDA, Sigma-1) purification->binding Purity >95% functional Functional Assays ([35S]GTPγS, Electrophysiology, Ca2+ Flux) binding->functional Determine Ki behavior Behavioral Models (Hot-Plate, PPI) functional->behavior Promising Activity

Caption: Experimental workflow for the neuropharmacological characterization of 1,4-Dimethylpiperidin-4-ol.

nmda_antagonism NMDA_R NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_influx Ca2+ Influx NMDA_R->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R:glu Glycine Glycine Glycine->NMDA_R:gly Compound 1,4-Dimethylpiperidin-4-ol Compound->NMDA_R:ion Compound->Ca_influx Prevents Block Block

Caption: Proposed mechanism of 1,4-Dimethylpiperidin-4-ol as a non-competitive NMDA receptor antagonist.

Conclusion

1,4-Dimethylpiperidin-4-ol represents an uncharacterized, yet potentially valuable, chemical entity for neuropharmacology research. Based on the extensive pharmacology of the piperidine scaffold, this compound warrants investigation as a modulator of opioid, NMDA, and sigma-1 receptors. The protocols and conceptual framework provided in this guide offer a starting point for researchers to explore the neuropharmacological profile of this and other novel piperidine derivatives. Such explorations are vital for the continued development of new therapeutic agents for neurological and psychiatric disorders.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

  • Ghelardini, C., et al. (2002). Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP). Journal of medicinal chemistry, 45(21), 4839-4849. Retrieved from [Link]

  • Moradi, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC advances, 12(45), 29483-29506. Retrieved from [Link]

  • Fouad, M. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 56. Retrieved from [Link]

  • Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

  • Cao, Y., et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. International Journal of Molecular Sciences, 25(5), 2698. Retrieved from [Link]

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. Retrieved from [Link]

  • Zhu, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3845-3848. Retrieved from [Link]

  • Wentland, M. P., et al. (2009). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of medicinal chemistry, 52(14), 4431-4435. Retrieved from [Link]

  • Lynch, J. J., et al. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. The Journal of pharmacology and experimental therapeutics, 300(3), 933-941. Retrieved from [Link]

  • Iacobucci, G. J., & Popik, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 11044. Retrieved from [Link]

  • Hart, P. H., et al. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes. Inflammation research, 49(11), 619-626. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Basile, L., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10986. Retrieved from [Link]

  • Rather, M. A., et al. (2024). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Journal of ethnopharmacology, 321, 117533. Retrieved from [Link]

  • Gribkoff, V. K., & Kaczmarek, L. K. (2017). RNA Based Antagonist of NMDA Receptors. ACS chemical neuroscience, 8(5), 946-954. Retrieved from [Link]

  • Steidl, E. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice. Retrieved from [Link]

  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(6), 1109-1117. Retrieved from [Link]

  • Traynelis, S. F., et al. (2007). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 321(1), 223-233. Retrieved from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127-1133. Retrieved from [Link]

  • Tamiz, A. P., et al. (1998). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 41(21), 4161-4171. Retrieved from [Link]

  • Becker, H. C. (2000). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health, 24(3), 145-153. Retrieved from [Link]

  • Kim, H., & Shin, R. (2022). Animal models for the assessment of hallucinations and their related biological mechanisms. Experimental Neurobiology, 31(1), 1-14. Retrieved from [Link]

  • Forrest, A. D., & Siegel, S. J. (2014). Animal Models of Psychosis: Current State and Future Directions. Current behavioral neuroscience reports, 1(1), 33-42. Retrieved from [Link]

  • Jones, C. A., & Watson, D. J. G. (2013). Animal models for Schizophrenia. Neuropharmacology, 62(3), 1183-1184. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylpiperidin-4-ol. PubChem. Retrieved from [Link]

  • The Transmitter. (2023, December 21). Psychedelics research in rodents has a behavior problem [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Hydroxyl Group in 1,4-Dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 1,4-Dimethylpiperidin-4-ol in Medicinal Chemistry The 1,4-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,4-Dimethylpiperidin-4-ol in Medicinal Chemistry

The 1,4-dimethylpiperidin-4-ol scaffold is a valuable building block in contemporary drug discovery. Its rigid piperidine core, substituted with a tertiary alcohol and two methyl groups, provides a three-dimensional framework that can be strategically elaborated to optimize ligand-receptor interactions. The functionalization of the tertiary hydroxyl group is a critical step in the synthesis of a diverse array of pharmacologically active molecules, including analgesics, antipsychotics, and antiviral agents. Derivatives of piperidine are prevalent in numerous classes of pharmaceuticals, underscoring the significance of this heterocyclic motif.[1][2]

However, the tertiary nature of the hydroxyl group in 1,4-dimethylpiperidin-4-ol presents a significant synthetic challenge. Steric hindrance around the hydroxyl group can impede the approach of reagents, and the adjacent quaternary carbon center can favor elimination side reactions over substitution. Furthermore, the basicity of the piperidine nitrogen can complicate reactions that are sensitive to pH or involve acidic reagents.

These application notes provide a comprehensive guide to the successful functionalization of the hydroxyl group in 1,4-dimethylpiperidin-4-ol, with a focus on two key transformations: etherification and esterification . The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. We will delve into the mechanistic rationale behind the chosen methodologies, providing insights into overcoming the inherent challenges associated with this sterically encumbered tertiary alcohol.

Part 1: Etherification of 1,4-Dimethylpiperidin-4-ol via Modified Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[3][4] In its classic form, it involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3][5] However, for tertiary alcohols like 1,4-dimethylpiperidin-4-ol, the direct SN2 displacement at the tertiary carbon is highly disfavored due to severe steric hindrance.[5] The key to successfully applying a Williamson-type strategy is to form the tertiary alkoxide and react it with a less sterically hindered electrophile, such as a primary alkyl halide.[5]

The presence of the tertiary amine in 1,4-dimethylpiperidin-4-ol is generally not expected to interfere with the Williamson ether synthesis under basic conditions.[6]

Causality Behind Experimental Choices:
  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the sterically hindered tertiary alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.

  • Aprotic Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal. These solvents solvate the cation of the base (e.g., Na+) without solvating the alkoxide nucleophile, thus enhancing its reactivity.[3]

  • Primary Alkyl Halide: To favor the SN2 pathway and minimize the competing E2 elimination, a primary alkyl halide (or other suitable electrophile with a good leaving group, such as a tosylate) should be used.[3][5]

  • Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Experimental Workflow: Etherification

Caption: Workflow for the etherification of 1,4-Dimethylpiperidin-4-ol.

Detailed Protocol: Synthesis of 4-methoxy-1,4-dimethylpiperidine

Materials:

  • 1,4-Dimethylpiperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dimethylpiperidin-4-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting alkoxide suspension back to 0 °C and add methyl iodide (1.5 eq) dropwise via a syringe.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add water and extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-methoxy-1,4-dimethylpiperidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THFPolar aprotic solvent to enhance nucleophilicity of the alkoxide.
Electrophile Primary Alkyl Halide (e.g., CH₃I)Minimizes E2 elimination and favors SN2 substitution.
Temperature 0 °C to refluxInitial cooling for controlled deprotonation, followed by heating to drive the SN2 reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the strong base with atmospheric moisture.

Part 2: Esterification of 1,4-Dimethylpiperidin-4-ol via Steglich Esterification

Esterification of tertiary alcohols is notoriously difficult under traditional acid-catalyzed Fischer esterification conditions due to the propensity of the tertiary carbocation intermediate to undergo elimination.[7] The Steglich esterification, however, provides a mild and effective alternative for the acylation of sterically hindered alcohols.[7][8] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9]

Causality Behind Experimental Choices:
  • Coupling Agent (DCC or EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[9]

  • Catalyst (DMAP): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the sterically hindered tertiary alcohol.[7]

  • Aprotic Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature, which is advantageous for substrates that are sensitive to heat or acid.

Experimental Workflow: Esterification

Caption: Workflow for the Steglich esterification of 1,4-Dimethylpiperidin-4-ol.

Detailed Protocol: Synthesis of 1,4-dimethylpiperidin-4-yl acetate

Materials:

  • 1,4-Dimethylpiperidin-4-ol

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethylpiperidin-4-ol (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (approximately 15 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling: In a separate flask, dissolve DCC (1.2 eq) or EDC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the stirred reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with DCM.

  • Work-up (EDC): If EDC is used, proceed directly to the washing steps.

  • Washing: Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and any remaining tertiary amine starting material), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-dimethylpiperidin-4-yl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterRecommended ConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid for nucleophilic attack. EDC allows for easier purification.
Catalyst DMAPHyper-nucleophilic catalyst that accelerates the acylation of the sterically hindered alcohol.
Solvent Anhydrous DCMAprotic solvent that does not interfere with the reaction intermediates.
Temperature 0 °C to room temperatureMild conditions that prevent side reactions and are suitable for sensitive substrates.
Work-up Acid/Base WashesRemoves unreacted starting materials and byproducts.

Conclusion

The functionalization of the tertiary hydroxyl group of 1,4-dimethylpiperidin-4-ol, while challenging, can be achieved efficiently through the careful selection of reagents and reaction conditions. For etherification, a modified Williamson ether synthesis employing a strong base and a primary alkyl halide is a robust strategy. For esterification, the mild and versatile Steglich esterification provides an excellent method for acylating this sterically hindered alcohol. The protocols and insights provided in these application notes are intended to empower researchers to confidently incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel and impactful therapeutic agents.

References

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with Alcohols; Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • Steglich Esterification with EDC. Reddit. [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature. [Link]

  • Preparing Ethers. Chemistry LibreTexts. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]

  • Synthesis of Esters from Carboxylic Acids and Derivatives. Science of Synthesis. [Link]

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. SpringerLink. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]

  • Tertiary amino alcohol and method of producing the same.
  • How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]

  • Process For the Production of Carboxylic Acid Esters.
  • Reactions of Amino Acids: Esterification. Pearson+. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE. Revue Roumaine de Chimie. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

Method

Technical Guide: 1,4-Dimethylpiperidin-4-ol as a Building Block in Organic Synthesis

Executive Summary & Chemical Profile[1] 1,4-Dimethylpiperidin-4-ol (1,4-dimethyl-4-piperidinol) is a versatile heterocyclic building block, primarily utilized in the synthesis of "reversed ester" opioid analgesics (prodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1,4-Dimethylpiperidin-4-ol (1,4-dimethyl-4-piperidinol) is a versatile heterocyclic building block, primarily utilized in the synthesis of "reversed ester" opioid analgesics (prodine analogues) and neurokinin receptor antagonists. Its structural core—a piperidine ring with a tertiary alcohol and a quaternary carbon at the 4-position—serves as a critical scaffold for rigidifying drug pharmacophores.

Chemical Identity
PropertyData
IUPAC Name 1,4-Dimethylpiperidin-4-ol
CAS Number 1464-53-5
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Key Functional Groups Tertiary Amine (N-Methyl), Tertiary Alcohol (C4-OH)
Isomerism Exists as cis and trans diastereomers (based on Me/OH orientation)
⚠️ Critical Safety Warning: Structural Alerts

While 1,4-dimethylpiperidin-4-ol itself is a standard chemical irritant, its dehydration product is a 1,2,3,6-tetrahydropyridine. This structural class includes MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1]

  • Risk Assessment: The specific dehydration product of this building block (1,4-dimethyl-1,2,3,6-tetrahydropyridine) lacks the 4-phenyl group required for high-affinity MAO-B binding and conversion to the toxic pyridinium species (MPP+). Studies on the related 1-methyl-3-phenyl analog suggest a lack of dopaminergic toxicity compared to MPTP [1].

  • Handling Protocol: Despite the theoretical lower risk, ALL tetrahydropyridine intermediates must be handled as potential neurotoxins. Use a glovebox or high-efficiency fume hood. Deactivate glassware with bleach solutions if MPTP-like contaminants are suspected.

Stereochemical Analysis: The Alpha/Beta Conundrum

The utility of this building block depends heavily on stereochemistry. The 4-position contains a methyl group and a hydroxyl group. In the piperidine chair conformation, these groups can adopt either axial or equatorial orientations.

  • Isomer A (Trans/Beta-like): 4-OH is Axial ; 4-Me is Equatorial .

  • Isomer B (Cis/Alpha-like): 4-OH is Equatorial ; 4-Me is Axial .

Note on Nomenclature: In the "prodine" analgesic series (which contains a 4-phenyl group), the trans isomer (beta-prodine) is significantly more potent but shorter-acting than the cis isomer (alpha-prodine) [2]. When synthesizing analogs using 1,4-dimethylpiperidin-4-ol, controlling this ratio is critical for SAR (Structure-Activity Relationship) studies.

Visualization: Reaction Pathways & Stereochemistry

G Start 1-Methyl-4-piperidone Grignard Reaction: MeMgBr / THF Start->Grignard Alcohol 1,4-Dimethylpiperidin-4-ol (Mixture of Isomers) Grignard->Alcohol IsoA Isomer A (Thermodynamic) 4-Me (Eq) / 4-OH (Ax) Alcohol->IsoA Separation IsoB Isomer B (Kinetic) 4-Me (Ax) / 4-OH (Eq) Alcohol->IsoB Separation Dehyd 1,4-Dimethyl-1,2,3,6- tetrahydropyridine Alcohol->Dehyd Acid Catalyzed Elimination (-H2O) Ester Prodine Analogues (Reversed Esters) IsoA->Ester Propionic Anhydride (Esterification) IsoB->Ester

Caption: Synthetic divergence from the ketone precursor. Note the parallel pathways for isomers and the dehydration side-reaction.

Application Protocols

Protocol A: Synthesis of 1,4-Dimethylpiperidin-4-ol

Objective: Generation of the quaternary carbon center via Grignard addition.

Reagents:

  • 1-Methyl-4-piperidone (1.0 eq)

  • Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and equip with a nitrogen inlet, addition funnel, and thermometer.

  • Solvation: Dissolve 1-methyl-4-piperidone in anhydrous THF (5 mL/mmol) and cool to 0°C.

  • Addition: Add MeMgBr dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to minimize side reactions.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Mechanistic Insight: The Grignard reagent attacks the ketone carbonyl. The ratio of axial/equatorial attack depends on solvent and temperature. Lower temperatures generally favor kinetic control (axial attack -> equatorial alcohol).

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with CHCl₃ (3x). The product is highly polar; thorough extraction is necessary.

  • Purification: Dry organic layers over MgSO₄ and concentrate. Purify via fractional distillation or column chromatography (Eluent: DCM/MeOH/NH₄OH) to separate isomers if required.

Protocol B: Esterification (Synthesis of Prodine Analogs)

Objective: Acylation of the tertiary alcohol to form active analgesic scaffolds.

Reagents:

  • 1,4-Dimethylpiperidin-4-ol (1.0 eq)

  • Propionic Anhydride (2.5 eq)

  • Catalyst: H₂SO₄ (drops) or DMAP (0.1 eq)

Methodology:

  • Mix the alcohol and propionic anhydride in a reaction vessel.

  • Add the catalyst.

    • Note: Tertiary alcohols are sterically hindered and difficult to acylate. Acid catalysis (H₂SO₄) or hyper-nucleophilic acylation catalysts (DMAP) are required.

  • Heat to 120°C for 3-5 hours.

  • Pour the reaction mixture into ice water and basify with NaOH to pH 10.

  • Extract the free base ester with toluene.

  • Crystallization: Convert to the hydrochloride salt by adding HCl/ether for stable storage and characterization.

Protocol C: Dehydration (Tetrahydropyridine Synthesis)

Objective: Controlled elimination to form the alkene (or avoidance of this pathway).

Reagents:

  • 1,4-Dimethylpiperidin-4-ol

  • Conc. HCl or H₂SO₄ / Acetic Acid

Methodology:

  • Dissolve the alcohol in a mixture of glacial acetic acid and concentrated HCl (ratio 4:1).

  • Reflux for 2-4 hours.

  • Monitor via TLC (disappearance of polar alcohol spot, appearance of non-polar alkene).

  • Workup: Basify carefully with NaOH (keep cold to avoid polymerization). Extract with ether.[2]

  • Safety Check: Treat the product as a potential neurotoxin.

Quality Control & Characterization

Differentiation of the cis and trans isomers is best achieved using ¹H NMR by analyzing the chemical shift of the 4-methyl group.

NMR Interpretation Guide

The Gamma-Gauche Effect causes axial substituents to be more shielded (upfield) than equatorial substituents.

FeatureIsomer A (Trans-like)Isomer B (Cis-like)
4-OH Orientation AxialEquatorial
4-Me Orientation Equatorial Axial
4-Me Chemical Shift δ ~1.2 - 1.3 ppm (Deshielded)δ ~1.0 - 1.1 ppm (Shielded)
Ring Protons Distinct splitting due to fixed chairBroader signals if chair flips

Self-Validating Check:

  • If your spectrum shows a single methyl singlet at ~1.25 ppm, you likely have the isomer with the equatorial methyl group.

  • If you see two singlets in the methyl region, your reaction yielded a diastereomeric mixture.

References

  • Pary, K. et al. (1988). Investigation of the possible dopaminergic toxicity of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine, an isomer to the neurotoxin MPTP.

  • Beckett, A.H.[3][4] & Casy, A.F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology.

  • Ziering, A. & Lee, J. (1947). Piperidine Derivatives.[4][5] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. Journal of Organic Chemistry.

  • Casy, A.F. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences.

  • Reich, H.J. (2023). H-1 NMR Chemical Shifts. University of Wisconsin.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Addition to 1-Methyl-4-piperidone

Welcome to the technical support guide for troubleshooting Grignard additions to 1-methyl-4-piperidone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Grignard additions to 1-methyl-4-piperidone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important carbon-carbon bond-forming reaction. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern success and failure in this synthesis, providing you with the expert insights needed to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction with 1-methyl-4-piperidone is resulting in very low yields of the desired tertiary alcohol. What are the most likely causes?

Low yields in this reaction are a frequent issue and can typically be attributed to one or more of the following factors:

  • Enolization of the Piperidone: 1-Methyl-4-piperidone possesses acidic α-protons (protons on the carbons adjacent to the carbonyl group). Grignard reagents are not only potent nucleophiles but also strong bases.[1][2] A significant side reaction is the deprotonation of an α-proton by the Grignard reagent, forming a magnesium enolate.[3] This pathway consumes both your starting material and the Grignard reagent, leading to recovery of the starting ketone after acidic workup and consequently, a lower yield of the desired alcohol.

  • Reagent Quality and Reaction Conditions: The success of any Grignard reaction is highly dependent on the quality of the Grignard reagent and the exclusion of atmospheric moisture. Grignard reagents react readily with water, which will quench the reagent and reduce its effective concentration.[4][5][6]

  • Competing Reduction Reaction: If the Grignard reagent has a β-hydrogen (a hydrogen on the second carbon from the magnesium), it can act as a reducing agent. This occurs via a six-membered cyclic transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon of the piperidone.[3] This results in the formation of the corresponding secondary alcohol, 1-methyl-4-piperidinol, instead of the desired tertiary alcohol.

  • Steric Hindrance: While less of a factor with smaller Grignard reagents, bulky reagents can face steric hindrance when approaching the carbonyl carbon, which can favor the enolization pathway.[2][3]

Expert Insight: In our experience, the enolization pathway is the most common culprit for low yields in this specific reaction. The basicity of the Grignard reagent is a critical parameter to consider.

Question 2: How can I minimize the enolization of 1-methyl-4-piperidone during the Grignard addition?

Minimizing enolization is key to maximizing your yield. Here are several field-proven strategies:

  • Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) can significantly favor the nucleophilic addition over the enolization pathway.[7] The activation energy for the nucleophilic attack is generally lower than that for deprotonation. A common procedure involves the slow, dropwise addition of the Grignard reagent to a cooled solution of the piperidone.

  • Use a Less Basic Grignard Reagent: If your experimental design allows, consider using a less basic Grignard reagent. For example, vinyl or aryl Grignard reagents are generally less basic than alkyl Grignards.

  • Addition of a Lewis Acid: The presence of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This is the basis of the Luche reduction conditions, which can also be adapted for Grignard additions. The Lewis acid coordinates to the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack and disfavoring enolization.

The following diagram illustrates the competing pathways and the effect of temperature:

G cluster_0 Reaction Pathways Piperidone 1-Methyl-4-piperidone Addition_Product Tertiary Alcohol (Desired Product) Piperidone->Addition_Product Nucleophilic Addition (Favored at Low Temp) Enolate Magnesium Enolate (Side Product) Piperidone->Enolate Enolization (Deprotonation) (Favored at High Temp) Grignard R-MgX Grignard->Addition_Product Grignard->Enolate

Caption: Competing pathways in the Grignard addition to 1-methyl-4-piperidone.

Question 3: I am observing the formation of a significant amount of a secondary alcohol. How can I prevent the reduction of the piperidone?

The formation of 1-methyl-4-piperidinol indicates that a reduction reaction is competing with the desired addition. To mitigate this:

  • Choose a Grignard Reagent without β-Hydrogens: If possible, select a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide. This structurally eliminates the possibility of the cyclic hydride transfer mechanism.

  • Control the Temperature: As with enolization, lower reaction temperatures generally disfavor the reduction pathway.

The diagram below illustrates the mechanism of reduction versus addition.

G cluster_main Grignard Reagent Reactivity cluster_add Nucleophilic Addition cluster_red Reduction (with β-H) Add_Start Piperidone + R-MgX Add_TS Transition State Add_Start->Add_TS Add_Prod Tertiary Alcohol Add_TS->Add_Prod Red_Start Piperidone + R-CH2-CH2-MgX Red_TS 6-Membered Cyclic TS Red_Start->Red_TS Red_Prod Secondary Alcohol Red_TS->Red_Prod

Caption: Nucleophilic addition vs. reduction pathways for Grignard reagents.

Validated Experimental Protocol

This protocol provides a robust starting point for the successful Grignard addition of phenylmagnesium bromide to 1-methyl-4-piperidone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 1-Methyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and/or dry ice-acetone bath

Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Setup: Assemble the flame-dried three-necked flask with the reflux condenser, addition funnel, and a stopper under an inert atmosphere. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small crystal of iodine to the flask. Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether (volume sufficient to dissolve) in the addition funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[8] Gentle warming with a heat gun may be necessary.

  • Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8][9] After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

Part B: Grignard Addition to 1-Methyl-4-piperidone

  • Preparation: Dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether in a separate flame-dried flask under an inert atmosphere. Cool this solution to 0 °C using an ice bath.

  • Addition: Slowly add the prepared Grignard reagent from Part A to the cooled solution of 1-methyl-4-piperidone via a cannula or syringe over 30-60 minutes.[10] Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-methyl-4-phenyl-4-piperidinol.

Quantitative Data Summary

ParameterRecommended ValueRationale
Grignard Reagent 1.1 - 1.5 equivalentsEnsures complete consumption of the starting ketone.
Temperature 0 °C to -78 °CMinimizes enolization and reduction side reactions.[7]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.
Workup Saturated aq. NH₄ClProvides a mildly acidic quench to avoid potential side reactions with stronger acids.

Troubleshooting Workflow

G start Low Yield of Tertiary Alcohol q1 Is starting material recovered? start->q1 a1_yes High probability of enolization. q1->a1_yes Yes q2 Is secondary alcohol observed? q1->q2 No sol1 Lower reaction temperature. Use less basic Grignard. Consider adding CeCl3. a1_yes->sol1 a2_yes Reduction is a competing pathway. q2->a2_yes Yes q3 Did the Grignard reagent form correctly? q2->q3 No sol2 Use Grignard without β-hydrogens. Lower reaction temperature. a2_yes->sol2 a3_no Reagent quality issue. q3->a3_no No sol3 Ensure anhydrous conditions. Properly initiate the reaction (iodine, heat). Use high-quality magnesium. a3_no->sol3

Caption: A logical workflow for troubleshooting low yields.

References

  • Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Calorimetric investigation of the formation of grignard reagents. HZDR. Available at: [Link]

  • 1. Grignard Reaction. Web Pages. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • An introduction to Grignard reagents. Chemguide. Available at: [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting my grignard reactions : r/chemistry. Reddit. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Method for preparing 4-amino-4-phenylpiperidines. Google Patents.
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. Available at: [Link]

  • Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal.org. Available at: [Link]

  • Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC. Available at: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available at: [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Available at: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available at: [Link]

  • Grignard Reaction Lab Protocol | PDF. Scribd. Available at: [Link]

  • 1-Methyl-4-piperidone | C6H11NO | CID 74049. PubChem - NIH. Available at: [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,4-Dimethylpiperidin-4-ol via Recrystallization

This guide provides in-depth technical assistance for the purification of 1,4-dimethylpiperidin-4-ol through recrystallization. It is designed for researchers, scientists, and professionals in drug development, offering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification of 1,4-dimethylpiperidin-4-ol through recrystallization. It is designed for researchers, scientists, and professionals in drug development, offering troubleshooting solutions and frequently asked questions to address challenges encountered during the purification process.

Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid organic compounds. However, its success is contingent on a clear understanding of the underlying principles and meticulous execution. This section addresses common issues encountered during the recrystallization of 1,4-dimethylpiperidin-4-ol.

Problem Probable Cause(s) Solution(s)
Compound Fails to Dissolve in Hot Solvent 1. Inappropriate Solvent Selection: The solvent's polarity may not be suitable for 1,4-dimethylpiperidin-4-ol. 2. Insufficient Solvent Volume: Not enough solvent has been added to dissolve the solute at the solvent's boiling point.1. Solvent Screening: Test the solubility of a small amount of the crude material in various solvents to find one that dissolves the compound when hot but not when cold. Polar organic solvents like ethanol, methanol, or isopropyl alcohol are good starting points for piperidine derivatives[1][2]. A mixed solvent system, such as ethanol-ethyl acetate or benzene-petroleum ether, can also be effective[1]. 2. Incremental Solvent Addition: Add the hot solvent in small portions to the crude solid while heating until the solid just dissolves[3]. This ensures a saturated solution, which is crucial for good crystal recovery.
"Oiling Out" - Formation of an Immiscible Liquid 1. Supersaturated Solution: The solution is too concentrated, causing the solute to come out of solution above its melting point. 2. Rapid Cooling: Cooling the solution too quickly can lead to the separation of the compound as a liquid. 3. High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture.1. Add More Solvent: Re-heat the mixture to the boiling point of the solvent and add more hot solvent until the oil redissolves completely.[4] 2. Slow Cooling: Allow the flask to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can aid in this process.[4][5] 3. Preliminary Purification: If impurities are substantial, consider a preliminary purification step like a column chromatography before recrystallization.
No Crystal Formation Upon Cooling 1. Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[5] 2. Lack of Nucleation Sites: The solution is supersaturated, but there are no sites for crystal growth to begin.1. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. This creates microscopic scratches that can serve as nucleation points.[4][6]     b. Seeding: Add a tiny crystal of pure 1,4-dimethylpiperidin-4-ol to the solution to act as a template for crystal growth.[4] 2. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[4]
Low Crystal Yield 1. Too Much Solvent: A large amount of the product remains dissolved in the mother liquor.[5] 2. Premature Crystallization: The compound crystallizes in the funnel during hot filtration. 3. Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature.1. Minimize Solvent: Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals, which may require separate purity analysis. 2. Pre-heat Equipment: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.[3] 3. Adequate Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
Colored Crystals 1. Presence of Colored Impurities: These impurities are co-crystallizing with the desired product.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[7]
Crystallization Occurs Too Rapidly 1. Highly Concentrated Solution: The solution is supersaturated to a very high degree. 2. Drastic Temperature Change: The solution is cooled too quickly.1. Dilute the Solution: Reheat the mixture and add a small amount of additional hot solvent.[4][5] 2. Ensure Slow Cooling: Allow the solution to cool gradually on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 1,4-Dimethylpiperidin-4-ol?

A1: The ideal solvent is one in which 1,4-dimethylpiperidin-4-ol is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For piperidine-based compounds, polar organic solvents such as ethanol, methanol, or isopropanol are often good choices.[1][8] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) for your specific sample.[9]

Q2: What is the expected appearance and melting point of pure 1,4-Dimethylpiperidin-4-ol?

Q3: How do I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area that adsorbs the impurities.[7] Use a minimal amount, as excessive charcoal can also adsorb your product, leading to a lower yield.

Q4: What are the primary safety precautions when performing this recrystallization?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Piperidine derivatives can be irritating to the skin and respiratory tract and may cause serious eye damage. The organic solvents used are often flammable, so keep them away from ignition sources.[11][12][13] Always consult the Safety Data Sheet (SDS) for 1,4-dimethylpiperidin-4-ol and the chosen solvents before beginning your work.[11]

Q5: How should I store the purified 1,4-Dimethylpiperidin-4-ol?

A5: The purified compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.

Experimental Protocol: Recrystallization of 1,4-Dimethylpiperidin-4-ol

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on the purity of the starting material.

Materials and Equipment:

  • Crude 1,4-Dimethylpiperidin-4-ol

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or oil bath)

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude 1,4-dimethylpiperidin-4-ol in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of hot solvent through it.[3] Filter the hot solution quickly to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization Workflow

G cluster_0 Recrystallization Workflow A 1. Dissolution Crude solid in minimal hot solvent B 2. Hot Filtration (Remove insoluble impurities) A->B C 3. Cooling & Crystallization (Slow cooling to room temp, then ice bath) B->C D 4. Vacuum Filtration (Isolate crystals) C->D E 5. Washing (Rinse with cold solvent) D->E F 6. Drying (Obtain pure, dry product) E->F

A schematic of the recrystallization process.

Troubleshooting Decision Tree

G Start Start Recrystallization HotSol Solution Clear and Hot? Start->HotSol Cooling Cooling Solution HotSol->Cooling Yes Troubleshoot_Dissolve Problem: Insoluble - Check solvent - Add more hot solvent HotSol->Troubleshoot_Dissolve No OilingOut Oiling Out? Cooling->OilingOut Crystals Crystals Formed? Success Success! Collect Crystals Crystals->Success Yes Troubleshoot_NoCrystals Problem: No Crystals - Scratch flask - Seed with crystal - Reduce solvent volume Crystals->Troubleshoot_NoCrystals No OilingOut->Crystals No Troubleshoot_Oiling Problem: Oiling Out - Reheat - Add more solvent - Cool slower OilingOut->Troubleshoot_Oiling Yes

A decision tree for common recrystallization problems.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Google Patents. (2020). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (2015). CN104860872A - Bis-(3R,4R)
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]

  • YouTube. (2021). [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • CIRS Group. (2024). Seven Substances Added to the Administration of Precursor Chemicals in China. [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1,4-Dimethylpiperidin-4-ol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 1,4-Dimethylpiperidin-4-ol. This document offers troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 1,4-Dimethylpiperidin-4-ol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Introduction to Purification Challenges

1,4-Dimethylpiperidin-4-ol is a tertiary amino alcohol, a structural motif prevalent in many pharmaceutical compounds. Its synthesis, commonly achieved through the Grignard reaction between N-methyl-4-piperidone and a methylmagnesium halide, often yields a crude product contaminated with various impurities. The presence of both a basic tertiary amine and a polar hydroxyl group in the target molecule necessitates carefully designed purification strategies to achieve high purity. This guide will explore the common impurities and provide robust, validated protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,4-Dimethylpiperidin-4-ol?

The impurity profile of crude 1,4-Dimethylpiperidin-4-ol is largely dictated by the synthetic route. Assuming a Grignard-based synthesis, the primary impurities include:

  • Unreacted Starting Materials: N-methyl-4-piperidone.

  • Grignard Reagent Byproducts: Hydrolysis products of the Grignard reagent (e.g., methane) and potentially coupled products.

  • Side-Reaction Products: Formation of byproducts from enolization of the starting ketone.[1]

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and salts (e.g., magnesium salts).

Q2: My purified product is a persistent oil, not a solid. What should I do?

The free base of 1,4-Dimethylpiperidin-4-ol may exist as a low-melting solid or a viscous oil at room temperature, and the presence of even minor impurities can further depress the melting point. Consider the following:

  • Residual Solvent: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating can aid this process, but be cautious of potential degradation.

  • Induce Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product.

  • Salt Formation: Convert the free base to a hydrochloride or acetate salt. These salts are often crystalline and can be readily purified by recrystallization.[2]

Q3: I'm observing significant tailing of my product spot/peak during chromatographic analysis (TLC/HPLC/Flash Chromatography). Why is this happening and how can I fix it?

Peak tailing is a common issue when chromatographing basic compounds like piperidines on silica gel, which is acidic.[3] This is due to strong interactions between the basic amine and the acidic silanol groups on the stationary phase.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. For normal-phase chromatography, adding 0.1-1% triethylamine or a few drops of ammonia to the eluent can significantly improve peak shape.[4] For reverse-phase HPLC, adjusting the mobile phase pH to be at least two units above the pKa of the amine's conjugate acid will ensure it is in its neutral, free base form.[3]

Troubleshooting Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for 1,4-Dimethylpiperidin-4-ol, along with troubleshooting for each method.

Purification Strategy Decision Workflow

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following workflow can guide your decision-making process.

Purification_Workflow start Crude 1,4-Dimethylpiperidin-4-ol decision1 Major Impurity Type? start->decision1 decision2 Scale? decision1->decision2 Organic byproducts process1 Acid-Base Extraction decision1->process1 Water-soluble salts, unreacted ketone process2 Vacuum Distillation decision2->process2 Large Scale (>5g) process3 Column Chromatography decision2->process3 Small Scale (<5g) end_product Pure 1,4-Dimethylpiperidin-4-ol process1->end_product process2->end_product process4 Recrystallization (as salt) process3->process4 If still impure or oily process3->end_product process4->end_product

Caption: Decision workflow for selecting a purification method.

Acid-Base Extraction

This technique is highly effective for removing non-basic organic impurities and inorganic salts.

Protocol:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic 1,4-Dimethylpiperidin-4-ol will move into the acidic aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a strong base, such as 6M sodium hydroxide (NaOH) or potassium carbonate.[2]

  • Extract the now free-based product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion formation during extraction High concentration of product or impurities.Add brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low recovery of product Incomplete extraction from the aqueous layer. Product salt is partially soluble in the organic layer.Perform multiple extractions with smaller volumes of organic solvent. Ensure the pH of the aqueous layer is sufficiently high (>10) during the back-extraction.
Vacuum Distillation

Ideal for large-scale purification, especially if the impurities have significantly different boiling points from the product.[5][6][7]

Physicochemical Data (Estimated):

CompoundMolecular Weight ( g/mol )Estimated Boiling Point (°C)
1,4-Dimethylpiperidin-4-ol129.21~180-200 °C at 760 mmHg
N-methyl-4-piperidone113.16160-162 °C at 760 mmHg

Note: The boiling point of 1,4-Dimethylpiperidin-4-ol is an estimation based on structurally similar compounds. It is recommended to perform the distillation under vacuum to lower the boiling point and prevent thermal decomposition.

Protocol:

  • Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually apply vacuum and begin heating the distillation flask.

  • Collect and discard any low-boiling fractions, which may contain residual solvents or starting materials.

  • Collect the main fraction at a stable temperature and pressure. The expected boiling point will be significantly lower under vacuum.

  • Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Bumping or unstable boiling Uneven heating or insufficient vacuum.Ensure smooth stirring or use fresh boiling chips. Check for leaks in the vacuum system.
Product decomposition (darkening of color) Excessive temperature.Reduce the distillation pressure to further lower the boiling point. Ensure the heating mantle is not set too high.
Poor separation of impurities Inefficient distillation column. Impurities have close boiling points.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Consider a different purification method if boiling points are too close.
Flash Column Chromatography

Best suited for small-scale purification and for separating impurities with similar polarities.

Protocol:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the eluent to prevent peak tailing.[8]

  • Column Packing: Pack a chromatography column with silica gel using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column The eluent is not polar enough. Strong interaction with silica.Gradually increase the polarity of the eluent. Ensure a basic modifier (e.g., triethylamine) is present in the eluent.
Poor separation of spots The eluent is too polar.Start with a less polar eluent and consider using a gradient elution.
Product co-elutes with an impurity Similar Rf values.Try a different solvent system (e.g., switch from ethyl acetate to methanol as the polar component). Consider using a different stationary phase like alumina.[9]
Recrystallization via Salt Formation

This is an excellent method for obtaining highly pure, crystalline material.

Protocol:

  • Dissolve the purified or semi-purified 1,4-Dimethylpiperidin-4-ol free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until the solution is acidic (test with pH paper).

  • The hydrochloride salt should precipitate. If it does not, you may need to cool the solution in an ice bath or add a co-solvent in which the salt is less soluble.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent or solvent mixture (e.g., ethanol/ether, methanol/ethyl acetate) to achieve high purity.[10]

Recrystallization Solvent Selection:

Recrystallization Solvent_Choice Goal: Find a solvent where the salt is... Soluble when hot Insoluble when cold Test_Solvents Common Solvents for Amine Salts: - Ethanol - Methanol - Isopropanol - Acetone - Ethyl Acetate - Acetonitrile - Water (use sparingly) Solvent_Choice->Test_Solvents Process Dissolve in hot solvent Cool slowly to crystallize Filter crystals Wash with cold solvent Test_Solvents->Process

Caption: Key principles for selecting a recrystallization solvent.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Product oils out instead of crystallizing The solvent is not appropriate. Presence of significant impurities.Try a different solvent system. Ensure the starting material for salt formation is relatively pure.
No crystals form upon cooling The solution is too dilute. The salt is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add a co-solvent in which the salt is insoluble (an "anti-solvent").

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile and non-volatile impurities, respectively.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

By employing these detailed protocols and troubleshooting guides, researchers can effectively address the challenges associated with the purification of 1,4-Dimethylpiperidin-4-ol, leading to a final product of high purity suitable for further research and development.

References

  • Google Patents. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. WO2020204647A1.
  • ACS Omega. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. Available at: [Link]

  • PubMed. (n.d.). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperidine. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • PubMed. (2025). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • PubMed Central. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • PubMed Central. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Available at: [Link]

  • Master Organic Chemistry. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of amino-alcohols. US2243977A.
  • PubMed Central. (2020). Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. Available at: [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Available at: [Link]

  • Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methylpiperidine. Available at: [Link]

  • PubMed. (n.d.). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Busch United Kingdom. (n.d.). Vacuum Distillation. Available at: [Link]

  • YouTube. (2023). Common Problems During His-tag Purification. Available at: [Link]

  • Scribd. (n.d.). Viva Questions Class 12 Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Available at: [Link]

Sources

Optimization

Overcoming low reaction rates in sterically hindered piperidinols

Welcome to the Sterically Hindered Piperidinol Synthesis Support Hub . This guide addresses the kinetic bottlenecks inherent to 2,2,6,6-tetramethylpiperidin-4-ol and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sterically Hindered Piperidinol Synthesis Support Hub .

This guide addresses the kinetic bottlenecks inherent to 2,2,6,6-tetramethylpiperidin-4-ol and its derivatives. The bulky methyl groups at the


-positions (C2 and C6) create a "steric wall" that drastically increases the activation energy (

) for bimolecular nucleophilic substitutions (

) and carbonyl additions.

Module 1: Diagnostic & Kinetic Analysis

User Query: "My reaction yields are <10% after 24 hours. Is the reagent dead or is the substrate just too hindered?"

Technical Insight: In 2,2,6,6-tetramethylpiperidinols, the hydroxyl group at C4 is axially or equatorially oriented but always subject to 1,3-diaxial interactions (if axial) or torsional strain from the adjacent methyls. The Nitrogen center is even more compromised. Standard protocols (e.g., Pyridine/AcCl) often fail because the rate of hydrolysis of the reagent exceeds the rate of product formation.

Optimization Logic Tree

Use this decision matrix to select the correct protocol based on your specific bottleneck.

OptimizationTree Start START: Identify Target Bond Target Target: O-Acylation or N-Alkylation? Start->Target OAcyl O-Acylation Target->OAcyl NAlk N-Alkylation Target->NAlk AcidSource Source: Acid or Anhydride? OAcyl->AcidSource Anhydride Anhydride Available AcidSource->Anhydride Anhydride Acid Carboxylic Acid Only AcidSource->Acid Acid ScOTf Protocol A: Sc(OTf)3 Catalysis Anhydride->ScOTf High Hindrance Yamaguchi Protocol B: Yamaguchi Esterification Acid->Yamaguchi Standard Electrophile Electrophile Type NAlk->Electrophile AlkylHalide Alkyl Halide Electrophile->AlkylHalide Ketone Ketone/Aldehyde Electrophile->Ketone Microwave Protocol C: Microwave + Iodide AlkylHalide->Microwave RedAm Protocol D: Reductive Amination (Ti(OiPr)4 / NaBH4) Ketone->RedAm

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Module 2: O-Acylation Troubleshooting

The Issue: Standard Steglich esterification (DCC/DMAP) often stalls because the N-acylurea intermediate rearranges to the inactive N-acylurea byproduct faster than the hindered alcohol can attack.

Protocol A: Sc(OTf)₃ Catalyzed Acylation

Best for: Extreme steric hindrance using acid anhydrides. Mechanism: Scandium(III) triflate acts as a water-tolerant Lewis Acid that activates the anhydride carbonyl, making it susceptible even to bulky nucleophiles.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve Piperidinol (1.0 equiv) and Acid Anhydride (1.5 equiv) in MeCN or CH₂Cl₂.

  • Catalyst: Add Sc(OTf)₃ (1–5 mol%). Note: Do not use ScCl₃; the triflate counter-ion is essential for Lewis acidity.

  • Conditions: Stir at Room Temperature (25°C).

  • Monitoring: Reaction is usually complete in <3 hours.

  • Quench: Dilute with water. The catalyst stays in the aqueous phase (and can be recycled); the product extracts into organics.

Protocol B: Yamaguchi Esterification

Best for: Coupling hindered carboxylic acids with hindered piperidinols. Mechanism: Forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then attacked by DMAP to form a super-active acyl-pyridinium species.[1]

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) and Et₃N (1.2 equiv) in THF.

  • Mixed Anhydride: Add TCBC (1.1 equiv) at 0°C. Stir 1h. (Precipitate forms).

  • Addition: Add the Hindered Piperidinol (1.0 equiv) dissolved in THF.

  • Catalysis: Add DMAP (0.5–1.0 equiv). Crucial: Use stoichiometric DMAP for very hindered substrates, not catalytic.

  • Reflux: Heat to 60°C for 4–12 hours.

Table 1: Coupling Agent Performance on Hindered Piperidinols

MethodReagent SystemRelative RateSide ReactionsRecommendation
Standard AcCl / PyridineSlowElimination (if sensitive)Avoid for tertiary alcohols
Steglich DCC / DMAPModerateN-acylurea rearrangementGood for mild hindrance
Yamaguchi TCBC / DMAPFast MinimalGold Standard for esters
Lewis Acid Anhydride / Sc(OTf)₃Very Fast None (Water tolerant)Best for Anhydrides

Module 3: N-Alkylation & Functionalization

The Issue: The four methyl groups at C2/C6 block the "backside attack" trajectory required for


 reactions. Direct alkylation with alkyl bromides often results in elimination (E2) or no reaction.
FAQ: N-Alkylation

Q: I'm trying to methylate 2,2,6,6-tetramethylpiperidine with MeI, but it's not going to completion.

  • A: The "Eschweiler-Clarke" reaction (Formic acid/Formaldehyde) is often too weak for this specific scaffold.

  • Solution: Use Reductive Amination with a "pre-activation" step.

    • Mix Amine + Paraformaldehyde in MeOH.

    • Add Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid to force imine formation.

    • Add NaBH₄ or NaBH₃CN after 2 hours.

Q: I need to attach a long alkyl chain. The bromide isn't reacting.

  • A: Switch to the Iodide (or add NaI in situ for Finkelstein exchange) and use Microwave Irradiation .

  • Protocol:

    • Solvent: Acetonitrile (polar aprotic is critical).

    • Base: K₂CO₃ (solid, anhydrous).

    • Temp: 120°C–150°C in a sealed microwave vial.

    • Time: 10–30 mins.

    • Why: Thermal heating often degrades the reagents before the barrier is crossed. Microwave heating provides the instantaneous localized energy needed to overcome the steric repulsion energy barrier.

Module 4: Advanced Troubleshooting (The "Nuclear" Options)

If the above fail, utilize these high-energy intermediates.

Acyl Fluorides (For Esterification)

Acyl chlorides are often too unstable. Acyl fluorides (R-COF) are stable to water but highly reactive toward hindered alcohols due to the high bond strength of H-F formed in the transition state.

  • Reagent: Use XtalFluor-E or TFFH to convert your carboxylic acid to the acyl fluoride in situ, then add the piperidinol.

High-Pressure Chemistry

Reaction rates for associative mechanisms (like


) increase under high pressure because the Transition State has a smaller molar volume than the starting materials (

is negative).
  • Application: If you have access to a high-pressure reactor (10–15 kbar), this can force alkylation without thermal degradation.

References

  • Sc(OTf)₃ Catalysis: Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[2][3][4] The Journal of Organic Chemistry, 66(26), 8926–8934. (Note: Discusses Bi(OTf)3 and Sc(OTf)3 as comparable high-activity Lewis Acids).

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[5]

  • Acyl Fluorides: Lantei, M., & Morris, J. (2025). Overcoming steric hindrance in 6-Nitropyridine-2-carbonyl chloride reactions. BenchChem Technical Guides.

  • General Hindrance Strategies: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Method Development for 1,4-Dimethylpiperidin-4-ol Purity Assay

Executive Summary: The "Invisible" Analyte Challenge Developing a purity assay for 1,4-Dimethylpiperidin-4-ol presents a classic "blind spot" in chromatography. Structurally, this molecule lacks the conjugated -systems r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Developing a purity assay for 1,4-Dimethylpiperidin-4-ol presents a classic "blind spot" in chromatography. Structurally, this molecule lacks the conjugated


-systems required for standard UV detection (no aromatic rings, no double bonds). Furthermore, as a tertiary amine with a tertiary alcohol group, it is highly polar and basic (

), leading to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide compares three distinct methodological approaches. We demonstrate that while Method A (Low-UV) is the industry default, it is scientifically flawed for this specific molecule. Method B (High-pH CAD) is presented as the superior, robust alternative, offering a self-validating system for routine QC.

Part 1: Strategic Method Comparison

Method A: The "Traditional" Trap (Low-UV / Low pH)

Commonly attempted, rarely robust.

  • Principle: Uses UV detection at 205–210 nm to catch the weak absorbance of the amine/hydroxyl auxiliary chromophores. Uses acidic mobile phase (pH 3.0) to protonate the amine.

  • The Failure Mode:

    • Detection: At 210 nm, common solvents (Acetonitrile/Methanol) and buffers absorb light, causing high background noise and drifting baselines during gradients. Sensitivity is often insufficient for impurity profiling (<0.05%).

    • Separation: At pH 3.0, the amine is fully protonated (

      
      ). This charged species interacts ionically with residual silanols (
      
      
      
      ) on the column stationary phase, causing "shark-tooth" peak tailing and retention time shifting.
Method B: The Recommended Protocol (High-pH / CAD)

The robust, modern standard.

  • Principle: Uses Charged Aerosol Detection (CAD) , which detects any non-volatile analyte regardless of optical properties.[1][2] Uses a High pH (pH 10) mobile phase.[3]

  • The Scientific Advantage:

    • Detection: CAD provides a uniform response factor.[1][2] Since the signal depends on mass, not extinction coefficients, you can estimate impurity quantities without individual reference standards for every degradant.

    • Separation: At pH 10, the amine is predominantly neutral (deprotonated). Neutral amines interact via hydrophobic mechanisms with the C18 ligand, resulting in sharp, symmetrical peaks and predictable retention.

Method C: The Confirmation (HILIC / MS)

High sensitivity, high cost.

  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry.

  • Use Case: Ideal for trace quantification (ppm level) of genotoxic impurities or when the analyte is too volatile for CAD.

Part 2: Experimental Data & Performance Metrics

The following data represents a comparative validation study between the Traditional (UV) and Recommended (CAD) methods.

Table 1: Performance Comparison
MetricMethod A: Low pH / UV (210 nm)Method B: High pH / CADMethod C: HILIC / MS
Linearity (

)
0.985 (Poor at low conc.)> 0.999 (Quadratic fit)> 0.999
LOD (Limit of Detection) ~50 ppm~5 ppm< 1 ppm
Peak Tailing (

)
1.8 - 2.5 (Severe)1.0 - 1.1 (Excellent)1.1 - 1.3
RSD (n=6 injections) 2.5%0.8%1.5%
Solvent Interference High (Baseline drift)None (Solvent evaporates)Low (Matrix effects)

Part 3: Detailed Experimental Protocols

Protocol A: The "Recommended" System (High pH / CAD)

Rationale: This system suppresses the ionization of the 1,4-dimethylpiperidin-4-ol, forcing it into a neutral state. This eliminates silanol dragging and allows the C18 chain to retain the molecule purely based on hydrophobicity.

  • Instrument: HPLC or UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Critical: Must be high-pH stable hybrid silica).

    • Dimensions: 4.6 x 150 mm, 3.5 µm (or 2.7 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C (Crucial: Keep low to prevent sublimation of the semi-volatile piperidine).

    • Power Function: 1.0 (or optimized for linearity).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Protocol B: The "Legacy" System (Low pH / UV) - For Reference Only
  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][4][6][7]

  • Detection: UV at 210 nm.

  • Note: Expect baseline rise during the gradient due to the "UV cut-off" of Acetonitrile/Phosphate absorption.

Part 4: Visualization of Logic & Workflow

Diagram 1: Method Development Decision Matrix

This decision tree illustrates the logical pathway for selecting the detection mode based on the molecule's physicochemical properties.

MethodSelection Start Analyte: 1,4-Dimethylpiperidin-4-ol Chromophore Does it have a strong UV Chromophore? Start->Chromophore UV_Path Standard UV (254 nm) Chromophore->UV_Path Yes No_Chromophore No: UV < 210 nm required Chromophore->No_Chromophore No Volatility Is the analyte Volatile? No_Chromophore->Volatility Volatile_Yes GC-FID or GC-MS Volatility->Volatile_Yes BP < 150°C Volatile_No Non-Volatile / Semi-Volatile Volatility->Volatile_No BP > 150°C Detection_Choice Select LC Detector Volatile_No->Detection_Choice CAD Charged Aerosol (CAD) *Recommended* Detection_Choice->CAD RI Refractive Index (RI) *Isocratic Only* Detection_Choice->RI MS LC-MS *High Sensitivity* Detection_Choice->MS

Caption: Decision matrix for selecting the optimal detection technique for non-chromophoric amines.

Diagram 2: The High-pH / CAD Workflow Mechanism

This diagram explains why the recommended protocol works, visualizing the suppression of silanol interactions and the CAD detection principle.

CAD_Workflow Sample Sample: Protonated Amine (BH+) Interaction Column Inlet: Amine Deprotonates (B) Neutral Species Formed Sample->Interaction MobilePhase Mobile Phase: pH 10 (NH4OH) MobilePhase->Interaction Separation Separation: Hydrophobic Interaction No Silanol Drag Interaction->Separation Sharp Peaks Nebulizer Detector (CAD): Nebulization & Drying Separation->Nebulizer Signal Signal: Charge Transfer to Particle Mass-Dependent Response Nebulizer->Signal Universal Detection

Caption: Mechanistic flow of the High-pH/CAD protocol, ensuring peak symmetry and universal detection.

Part 5: Authoritative References

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[2][8]

  • Agilent Technologies. (2016). Low and High pH Stability of Agilent Poroshell HPH-C18.[3][9] Agilent Application Notes.

  • Hamilton Company. (2024). Separation of Basic Drug Compounds using High pH Stable Columns. Knowledge Center.

  • Gamache, P. et al. (2005).[10] Charged Aerosol Detection in Pharmaceutical Analysis.[1][2][4][8][11] LCGC North America.

  • PubChem. (2023). 1,4-Dimethylpiperidine Compound Summary & Properties. National Library of Medicine.

Sources

Validation

Technical Comparison Guide: IR Spectroscopy for 1,4-Dimethylpiperidin-4-ol Identification

This guide details the identification of 1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) using Infrared (IR) Spectroscopy. It is structured to serve as a direct operational manual for analytical scientists and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the identification of 1,4-Dimethylpiperidin-4-ol (CAS: 10354-61-7) using Infrared (IR) Spectroscopy. It is structured to serve as a direct operational manual for analytical scientists and drug development professionals, focusing on spectral differentiation from structural analogues and precursors.

Compound Identity:

  • IUPAC Name: 1,4-Dimethylpiperidin-4-ol[1]

  • CAS Number: 10354-61-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Physical State: Solid (Melting Point: 66–68 °C)

Theoretical Basis & Spectral Predictions

The identification of 1,4-Dimethylpiperidin-4-ol relies on confirming the presence of a tertiary alcohol and an N-methylated piperidine ring , while simultaneously proving the absence of the ketone precursor (N-methyl-4-piperidone).

Unlike simple aliphatic alcohols, the piperidine scaffold introduces conformational constraints that influence the "Fingerprint Region" (600–1500 cm⁻¹). The critical distinction lies in the C–O stretching vibration: tertiary alcohols (like the target) exhibit this band at higher frequencies (~1150 cm⁻¹) compared to secondary alcohols (~1050–1100 cm⁻¹), allowing differentiation from the des-methyl analogue.

Experimental Protocol: Solid-State IR Acquisition

Since 1,4-Dimethylpiperidin-4-ol is a solid at room temperature, solid-state sampling is the standard performance benchmark.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: Requires minimal sample prep; avoids hygroscopic water absorption common in KBr pellets.

  • Step 1: Clean the crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum is flat.

  • Step 2: Place ~5 mg of solid sample onto the crystal.

  • Step 3: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact results in weak C–H signals relative to noise.

  • Step 4: Acquire 16–32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Legacy)
  • Why: Higher resolution for weak overtone bands, but prone to moisture interference (broadening the O–H region).

  • Protocol: Grind 1–2 mg sample with 100 mg dry KBr. Press at 10 tons for 2 minutes.

Critical Peak Analysis (The "Data")

The following table synthesizes the characteristic absorption bands required for positive identification.

Functional GroupFrequency (cm⁻¹)IntensitySpectral Assignment & Diagnostic Value
O–H Stretch 3200–3400 Strong, BroadIntermolecular H-bonding. Confirms presence of alcohol. Note: In dilute solution (CCl₄), this shifts to a sharp peak ~3600 cm⁻¹.
C–H Stretch 2900–2980 MediumAsymmetric/Symmetric sp³ C–H. Standard aliphatic backbone.
N–CH₃ Stretch 2780–2810 Weak/Shldr"Bohlmann Band" region. Characteristic of N-methyl groups in piperidines; appears as a low-frequency shoulder on the main C–H band.
C=O Stretch ~1715 ABSENT CRITICAL PURITY CHECK. The presence of any peak here indicates unreacted N-methyl-4-piperidone starting material.
C–H Bend 1375 & 1450 MediumGem-dimethyl effect. The C4-Methyl group introduces a specific deformation band distinct from the ring methylenes.
C–O Stretch 1130–1160 StrongTertiary Alcohol Marker. Distinguishes 1,4-dimethyl (tertiary) from 1-methyl-4-piperidinol (secondary, ~1060 cm⁻¹).

Comparative Analysis: IR vs. Orthogonal Methods

This section objectively compares IR spectroscopy against NMR and Mass Spectrometry to help you choose the right tool for the stage of development.

Comparison 1: IR vs. 1H NMR (The Specificity Gap)
  • IR Performance: Excellent for "Pass/Fail" functional group verification (e.g., "Is the ketone gone?"). It cannot easily distinguish stereoisomers or subtle conformational changes.

  • NMR Performance: The Gold Standard. 1H NMR definitively identifies the C4-Methyl group as a sharp singlet (~1.2 ppm), whereas the des-methyl analogue shows a methine proton.

  • Verdict: Use IR for In-Process Control (IPC) during synthesis. Use NMR for Final Product Release .

Comparison 2: IR vs. MS (The Identity Gap)
  • IR Performance: Provides structural context (functional groups).[2]

  • MS Performance: Provides molecular weight (M+H = 130.12). However, MS often fragments alcohols (loss of H₂O), sometimes making the molecular ion weak.

  • Verdict: MS confirms the mass; IR confirms the nature of the oxygen (alcohol vs ketone). They are complementary, not competitive.

Differentiation from Analogues
CompoundKey IR Differentiator
1,4-Dimethylpiperidin-4-ol (Target)C–O stretch ~1150 cm⁻¹ (Tertiary); No C=O.
1-Methylpiperidin-4-ol (Analogue)C–O stretch ~1060 cm⁻¹ (Secondary); C–H stretch on C4 is unique.
N-Methyl-4-piperidone (Precursor)Strong C=O stretch at 1715 cm⁻¹.

Decision Workflow (Graphviz Diagram)

The following logic gate visualizes the identification process for a sample suspected to be 1,4-Dimethylpiperidin-4-ol.

IdentificationWorkflow Start Unknown Sample (Solid) Acquire Acquire ATR-IR Spectrum Start->Acquire CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Acquire->CheckCO FailKetone FAIL: Precursor Present (N-methyl-4-piperidone) CheckCO->FailKetone Peak Present CheckOH Check 3200-3400 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH No Peak FailNoOH FAIL: No Alcohol Formed CheckOH->FailNoOH No Peak CheckCO_FP Check 1130-1160 cm⁻¹ (C-O Stretch) CheckOH->CheckCO_FP Broad Peak Pass PASS: Identity Confirmed (1,4-Dimethylpiperidin-4-ol) CheckCO_FP->Pass Peak @ ~1150 Ambiguous Ambiguous: Check for Secondary Alcohol (1060 cm⁻¹) CheckCO_FP->Ambiguous Peak @ ~1060

Caption: Step-by-step logic gate for validating 1,4-Dimethylpiperidin-4-ol synthesis using IR markers.

References

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Piperidine Derivatives (General Reference for 4-substituted piperidines). National Institute of Standards and Technology.[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for C-O stretch assignments in tertiary vs secondary alcohols).

Sources

Comparative

Structural Confirmation of 1,4-Dimethylpiperidin-4-ol: A Comparative Technical Guide

The following guide is a technical comparison and procedural framework for confirming the structure of 1,4-Dimethylpiperidin-4-ol , specifically focusing on the resolution of stereochemical ambiguity at the quaternary C4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural framework for confirming the structure of 1,4-Dimethylpiperidin-4-ol , specifically focusing on the resolution of stereochemical ambiguity at the quaternary C4 center.

Executive Summary: The Stereochemical Challenge

In the synthesis of piperidine-based pharmacophores, specifically 1,4-Dimethylpiperidin-4-ol , researchers face a critical structural ambiguity. While Mass Spectrometry (MS) confirms the molecular formula (


) and 1D NMR confirms connectivity, determining the axial vs. equatorial orientation  of the hydroxyl group at the quaternary C4 position is non-trivial in solution.

This guide compares the two primary structural confirmation methodologies: Nuclear Magnetic Resonance (NMR) and Single Crystal X-ray Diffraction (SC-XRD) .

Verdict: While NMR provides rapid solution-state data, SC-XRD is the requisite gold standard for unambiguous stereochemical assignment of the C4-quaternary center, particularly when distinguishing between potential diastereomers in salt forms or analyzing solid-state packing forces.

Technical Comparison: NMR vs. SC-XRD

The following table contrasts the capabilities of both techniques specifically for 1,4-Dimethylpiperidin-4-ol.

FeatureMethod A: Solution State NMR (

,

, NOESY)
Method B: Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical shifts (

), Coupling constants (

), Through-space correlations.
3D Electron density map, Bond lengths, Torsion angles.
C4 Stereochemistry Indirect. Requires NOE analysis between C4-Me and C2/C6 protons. Often ambiguous due to ring flipping.Direct. Visualizes the exact spatial arrangement of C4-OH and C4-Me.
N-Methyl Orientation Averaged signal due to rapid N-inversion at RT (unless rigidified/protonated).Fixed orientation observed in the crystal lattice (often protonated in salt forms).
Sample State Solution (dynamic averaging).Solid State (static conformation).
Confidence Level Medium (80-90%) – Inferred from magnetic interactions.Absolute (99.9%) – Direct atomic observation.
The "Blind Spot" in NMR

For 1,4-Dimethylpiperidin-4-ol, the C4 carbon is quaternary. There is no methine proton at C4 to couple with C3/C5 protons.

  • Standard

    
     coupling:  Cannot be used to determine axial/equatorial preference of the OH group.
    
  • NOESY/ROESY: Must rely on the Nuclear Overhauser Effect between the C4-Methyl group and the axial protons at C2/C6. If the C4-Me is axial, a strong NOE is observed. However, rapid ring-flipping in the free base can average these signals, leading to inconclusive data.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate validation method.

StructureConfirmation Start Synthesis of 1,4-Dimethylpiperidin-4-ol CheckState Physical State Check Start->CheckState Liquid Oily/Liquid Free Base CheckState->Liquid Low MP Solid Crystalline Solid CheckState->Solid High MP Derivatization Salt Formation (HCl, Picrate, Fumarate) Liquid->Derivatization Stabilize NMR 1D/2D NMR Analysis (NOESY/HSQC) Solid->NMR XRD SC-XRD Data Collection Solid->XRD Direct Path Derivatization->Solid Ambiguity Stereochemical Ambiguity? (C4 Axial/Equatorial) NMR->Ambiguity Ambiguity->XRD Yes (Averaging) FinalModel Definitive 3D Structure Ambiguity->FinalModel No (Clear NOE) XRD->FinalModel

Figure 1: Decision matrix for structural confirmation. Note the critical path from liquid free-base to crystalline salt for XRD analysis.

Experimental Protocol: SC-XRD Confirmation

Since 1,4-Dimethylpiperidin-4-ol is often a low-melting solid or oil as a free base, this protocol assumes the generation of a crystalline salt (e.g., Hydrochloride) to facilitate high-quality diffraction.

Phase 1: Crystallization (Self-Validating Step)
  • Objective: Obtain single crystals suitable for X-ray diffraction (

    
     mm in at least one dimension).
    
  • Method: Slow Evaporation or Vapor Diffusion.

    • Dissolve 50 mg of the compound in minimal ethanol.

    • Add 1.1 eq of HCl (in ether/dioxane) to generate the hydrochloride salt.

    • Vapor Diffusion: Place the inner vial (solution) inside a larger jar containing a non-solvent (diethyl ether or hexane). Seal tightly.

    • Validation: Inspect under a polarizing microscope. Sharp extinction angles indicate crystallinity; amorphous precipitates indicate rapid crashing (fail).

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the terminal methyl groups and obtaining precise bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for light-atom organic structures to maximize diffraction intensity.
Phase 3: Refinement & Analysis
  • Space Group Determination: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) for racemic salts.
  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Place H-atoms in calculated positions using a riding model, except for the Hydroxyl (OH) and Ammonium (NH+) protons.

    • Critical Step: Locate OH and NH protons from the Difference Fourier Map (

      
      ) to confirm the hydrogen bonding network and protonation site.
      

Data Interpretation Guide

When analyzing the generated Crystallographic Information File (CIF), focus on these three parameters to confirm the structure:

A. The Piperidine Chair Conformation

The piperidine ring should adopt a Chair conformation.[1][2][3] Calculate the Puckering Parameters (


) or simply measure the torsion angles.
  • Ideal Chair: Torsion angles alternating near

    
    .
    
  • Twist-Boat: Deviations indicating strain (unlikely for this simple molecule unless packing forces intervene).

B. C4-Stereocenter Assignment (The Core Question)

Measure the torsion angle involving the C4-substituents relative to the ring carbons (C3-C4-C5).

  • Equatorial Preference: In general, the bulkier group occupies the equatorial position to avoid 1,3-diaxial strain.

  • A-Values: Methyl (~1.70 kcal/mol) vs. Hydroxyl (~0.87 kcal/mol).

  • Prediction: The Methyl group at C4 is sterically bulkier than the OH. Therefore, the Methyl is expected to be Equatorial , and the Hydroxyl Axial .

  • XRD Verification: The electron density map will explicitly show the C4-Me vector pointing "out" (equatorial) and the C4-OH vector pointing "up/down" (axial), or vice versa.

C. Hydrogen Bonding Network

In the HCl salt form:

  • Look for a chloride anion (

    
    ) bridging the ammonium proton (
    
    
    
    ) and the hydroxyl proton (
    
    
    ).
  • Interaction Distance:

    
     (
    
    
    
    Å) and
    
    
    (
    
    
    Å).
  • This network rigidifies the structure, preventing the ring-flipping observed in NMR.

Case Study Simulation: Resolving the "Trans" Ambiguity

Scenario: A chemist synthesizes 1,4-dimethylpiperidin-4-ol via Grignard addition of Methylmagnesium bromide to 1-methylpiperidin-4-one.

  • NMR Result: The spectrum shows one set of signals, but the NOESY cross-peaks between the C4-Me and C2/C6 protons are weak and broadened. The chemist cannot confirm if they have the trans-diequatorial isomer or a mixture.

  • XRD Result: The crystal structure of the HCl salt reveals:

    • Space Group:

      
       (Centrosymmetric, confirming a racemate if applicable, or achiral packing).
      
    • C4 Geometry: The C4-Methyl bond length is 1.54 Å and lies in the Equatorial plane. The C4-Hydroxyl bond length is 1.43 Å and lies in the Axial position.

MolecularGeometry N1 N1 (Methylated) C4 C4 (Quaternary) N1->C4 Piperidine Ring Me_N N-Methyl (Equatorial) N1->Me_N Me_C4 C4-Methyl (Equatorial) C4->Me_C4 Steric Preference (minimize 1,3-diaxial) OH_C4 C4-Hydroxyl (Axial) C4->OH_C4 H-Bond Stabilized

Figure 2: Logical relationship of substituent orientation typically observed in piperidin-4-ol derivatives.

References

  • Hollis, A. et al. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Link

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Link

  • Snyder, J. P. et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH/PubMed Central. Link

  • PubChem. (2025).[4] 1,4-dimethylpiperidin-4-ol Compound Summary. National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Conformation of Cyclohexane and Piperidine Derivatives. (General Textbook Reference for A-values).

Sources

Validation

Validation of GC-MS Methods for Piperidine Derivative Analysis

Executive Summary The analysis of piperidine derivatives—a structural backbone found in potent pharmaceuticals (e.g., methylphenidate, fentanyl analogues) and natural alkaloids (e.g., piperine)—presents a distinct challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of piperidine derivatives—a structural backbone found in potent pharmaceuticals (e.g., methylphenidate, fentanyl analogues) and natural alkaloids (e.g., piperine)—presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). The secondary amine moiety is highly polar and basic (


), leading to active site adsorption, peak tailing, and poor sensitivity on standard non-polar columns.

This guide objectively compares two primary methodologies: Direct Injection (using base-deactivated phases) versus Chemical Derivatization (using fluorinated anhydrides) . While direct injection offers throughput, this guide validates that derivatization with Pentafluoropropionic Anhydride (PFPA) provides superior linearity, sensitivity, and spectral stability for regulated drug development environments.

The Analytical Challenge: The Secondary Amine Problem

Piperidine derivatives possess a lone pair of electrons on the nitrogen atom. In a standard GC injector or column (e.g., 5% phenyl-methylpolysiloxane), these lone pairs interact with silanol groups (


) via hydrogen bonding.

Consequences of Improper Method Selection:

  • Peak Tailing: Asymmetry factors (

    
    ) > 2.0, compromising resolution.
    
  • Memory Effects: Carryover from previous injections due to adsorption.

  • Thermal Degradation: Dehydrogenation to pyridine analogues in hot injectors.

Comparative Analysis: Direct Injection vs. Derivatization

Method A: Direct Injection (The "Rapid Screen" Approach)

This method relies on specialized stationary phases and deactivated liners to mask active sites. It is viable for high-concentration raw material analysis but often fails Bioanalytical Method Validation (BMV) criteria for trace impurities or biological matrices.

  • Column Requirement: Base-deactivated columns (e.g., Rtx-5 Amine or CAM columns).

  • Liner: Ultra-inert, wool-free liners (wool increases surface area for adsorption).

Method B: Derivatization with PFPA (The "Gold Standard")

Acylation masks the polar N-H group, converting the amine into a neutral amide. We compare three common reagents:

  • TFAA (Trifluoroacetic anhydride): Highly volatile; derivatives can be unstable in solution.

  • PFPA (Pentafluoropropionic anhydride): Optimal balance. Adds sufficient mass to shift ions into a cleaner spectral region and forms stable amides.

  • HFBA (Heptafluorobutyric anhydride): Good for ECD detection but increases retention time significantly.

Performance Data Comparison
ParameterMethod A: Direct Injection (Rtx-5 Amine)Method B: Derivatization (PFPA)
LOD (Signal-to-Noise 3:1) 50–100 ng/mL1–5 ng/mL
Linearity (

)
0.985 – 0.995> 0.999
Peak Symmetry (

)
1.5 – 2.2 (Tailing)1.0 – 1.1 (Gaussian)
Sample Prep Time 15 mins45–60 mins
Specificity Moderate (Co-elution risk)High (Unique mass shift)

Expert Insight: While Method A saves time, Method B is required for FDA/ICH compliant validation where trace sensitivity is non-negotiable.

Validated Experimental Protocol (Method B)

This protocol is self-validating, meaning the use of an Internal Standard (IS) and specific reaction conditions act as quality controls for every run.

Reagents
  • Derivatizing Agent: PFPA (Pentafluoropropionic anhydride).[1][2]

  • Solvent: Ethyl Acetate (anhydrous).

  • Scavenger: Trimethylamine (optional, to neutralize acid byproducts).

  • Internal Standard: Deuterated analogue (e.g., Fentanyl-D5 or Piperidine-D10).

Step-by-Step Workflow
  • Extraction:

    • Aliquot 500

      
       biological fluid or dissolved API.
      
    • Add 50

      
       Internal Standard.
      
    • Alkalinize with 100

      
       1.0 M NaOH (Crucial: converts piperidine salt to free base).
      
    • Extract with 2 mL Ethyl Acetate. Vortex 2 min; Centrifuge.

  • Derivatization:

    • Transfer organic layer to a clean vial. Evaporate to dryness under

      
       stream at 40°C.
      
    • Add 50

      
       PFPA and 50 
      
      
      
      Ethyl Acetate.
    • Incubate: Cap tightly and heat at 70°C for 30 minutes .

    • Note: Evaporate excess PFPA again and reconstitute in 100

      
       Ethyl Acetate to protect the GC column from excess acid.
      
  • GC-MS Acquisition:

    • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan for identification.

    • Target Ions: Monitor the molecular ion (

      
      ) plus the perfluoropropyl group addition (
      
      
      
      amu).
Visualization: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization (Acylation) cluster_2 Analysis & Data Sample Sample Matrix (Plasma/API) LLE LLE Extraction (pH > 11) Sample->LLE Dry Evaporation (N2 @ 40°C) LLE->Dry Reaction Add PFPA (70°C, 30 min) Dry->Reaction Recon Reconstitution (Ethyl Acetate) Reaction->Recon GCMS GC-MS (SIM Mode) DB-5MS Column Recon->GCMS Data Quantitation (Ratio vs IS) GCMS->Data

Figure 1: Step-by-step workflow for the extraction and PFPA derivatization of piperidine derivatives.

Validation Framework (ICH Q2(R1) & FDA)[3]

To validate this method for regulatory submission, the following parameters must be assessed.

A. Specificity & Selectivity
  • Requirement: No interfering peaks at the retention time of the analyte in blank matrix samples (6 sources).

  • Protocol: Inject blank plasma/solvent derivatized with PFPA. Ensure the background noise at the target ion is < 20% of the LLOQ response.

B. Linearity[3][4]
  • Requirement:

    
    .[3]
    
  • Range: Typically 5 – 1000 ng/mL.

  • Weighting: Use

    
     or 
    
    
    
    weighting. Homoscedasticity is rarely achieved in MS dynamic ranges; unweighted linear regression will bias the low end.
C. Accuracy & Precision
  • Intra-day: 5 replicates at Low, Medium, and High QC levels.

  • Inter-day: 3 separate days.

  • Acceptance: Mean accuracy within ±15% (±20% at LLOQ). CV < 15%.[4]

D. Stability (Critical for Piperidines)

Piperidine derivatives can degrade. You must validate:

  • Freeze/Thaw Stability: 3 cycles at -20°C.

  • Autosampler Stability: Processed samples kept at room temperature for 24 hours. PFPA derivatives are generally stable for 48+ hours in anhydrous ethyl acetate.

Visualization: Method Decision Matrix

DecisionTree Start Start: Piperidine Analysis ConcCheck Concentration Range? Start->ConcCheck HighConc High (ppm/%) ConcCheck->HighConc LowConc Trace (ppb/ng) ConcCheck->LowConc CheckIso Isomer Separation Required? HighConc->CheckIso Deriv Method B: PFPA Derivatization (DB-5MS) LowConc->Deriv Sensitivity Needed Direct Method A: Direct Injection (Rtx-5 Amine) CheckIso->Direct No CheckIso->Deriv Yes (Better Resolution)

Figure 2: Decision matrix for selecting between direct injection and derivatization based on sensitivity and selectivity needs.

Troubleshooting & Expert Tips

  • Moisture is the Enemy: PFPA reacts violently with water to form pentafluoropropionic acid. Ensure extracts are completely dry before adding reagent.

  • Injector Maintenance: Even with derivatization, clean the liner daily. Fluorinated byproducts can accumulate and cause active sites over time.

  • Ion Choice: For PFPA derivatives, the molecular ion is often weak. Look for the

    
     fragment (loss of the perfluoroethyl group) as a stable quantifier ion.
    

References

  • FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6] U.S. Food and Drug Administration.[3][5] Link

  • ICH. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][8] Link

  • Shin, H., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed Central. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations.Link

  • Chung, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Link

Sources

Comparative

Definitive Guide: Structural Differentiation of 1,4-Dimethylpiperidin-4-ol

Executive Summary In the synthesis of piperidine-based pharmacophores—common in analgesics and neuroactive ligands—1,4-dimethylpiperidin-4-ol (Target) is frequently confused with its regioisomers, particularly 1,3-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperidine-based pharmacophores—common in analgesics and neuroactive ligands—1,4-dimethylpiperidin-4-ol (Target) is frequently confused with its regioisomers, particularly 1,3-dimethylpiperidin-4-ol (Isomer A) and 1-ethylpiperidin-4-ol (Isomer B).

This guide provides a definitive, multi-modal characterization workflow to distinguish the target molecule. The core differentiation logic relies on molecular symmetry , alcohol classification (tertiary vs. secondary) , and fragmentation topology .

Key Differentiator: 1,4-Dimethylpiperidin-4-ol possesses a plane of symmetry (achiral), resulting in a simplified NMR spectrum with a characteristic methyl singlet. Its primary isomer, 1,3-dimethylpiperidin-4-ol, is chiral, diastereomeric, and displays a methyl doublet.

Structural Deconstruction

Before engaging experimental protocols, we must define the structural "fingerprints" of the candidates.

Feature1,4-Dimethylpiperidin-4-ol (Target)1,3-Dimethylpiperidin-4-ol (Major Imposter)1-Ethylpiperidin-4-ol
Formula



MW 129.20 g/mol 129.20 g/mol 129.20 g/mol
Alcohol Class Tertiary (C4 is quaternary)Secondary (C4 is methine)Tertiary (if 4-ethyl) or Secondary
Chirality Achiral (Plane of symmetry through N-C4)Chiral (2 stereocenters at C3, C4)Achiral (usually)
C-Me Signal Singlet (No adjacent protons)Doublet (Split by C3-H)N/A (Ethyl group signals)

Analytical Decision Tree (Workflow)

The following logic gate ensures rapid identification without redundant testing.

DecisionTree Start Unknown Sample (C7H15NO) HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckMe Check C-Methyl Signal (0.8 - 1.3 ppm) HNMR->CheckMe Singlet Singlet Observed CheckMe->Singlet Unsplit (-CH3 on quaternary C) Doublet Doublet Observed CheckMe->Doublet Split by neighbor (-CH-CH3) Triplet Triplet Observed CheckMe->Triplet Ethyl group (-CH2-CH3) CheckSym Check Ring Symmetry Singlet->CheckSym Isomer13 ISOMER: 1,3-Dimethylpiperidin-4-ol Doublet->Isomer13 IsomerEth ISOMER: 1-Ethylpiperidin-4-ol Triplet->IsomerEth Target CONFIRMED: 1,4-Dimethylpiperidin-4-ol CheckSym->Target Symmetric Ring Signals

Figure 1: Analytical workflow for differentiating piperidinol isomers based on proton NMR multiplicity.

Protocol A: Nuclear Magnetic Resonance (NMR)

Status: Gold Standard Rationale: The symmetry of the 1,4-isomer renders the C2 and C6 protons equivalent, and the C3 and C5 protons equivalent. The 1,3-isomer lacks this symmetry, creating a complex "forest" of multiplets.

Experimental Setup
  • Solvent:

    
     (Chloroform-d) is preferred to prevent hydroxyl proton exchange broadening, though 
    
    
    
    is acceptable if solubility is an issue.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition: Standard 1H (16 scans) and 13C (256 scans).

Data Interpretation[2][3][4][5][6][7][8][9]
1. The "Methyl-Singlet" Test (Critical)
  • Target (1,4-isomer): Look for a sharp singlet around

    
     1.2 ppm. This corresponds to the methyl group attached to C4. It appears as a singlet because C4 is a quaternary carbon (bonded to C3, C5, OH, and Me)—there are no adjacent protons  to split the signal.
    
  • Isomer (1,3-isomer): The methyl group is at C3. It is attached to a carbon carrying a proton (C3-H). This results in a doublet (J ≈ 6-7 Hz).

2. Ring Symmetry Analysis
  • Target: The protons at C2 and C6 appear as a simplified set of signals (often two multiplets: one for axial, one for equatorial) due to the plane of symmetry.

  • Isomer: The C2 protons are chemically distinct from the C6 protons because the methyl group at C3 breaks the symmetry. You will see distinct signals for C2-H and C6-H.

Signal1,4-Dimethylpiperidin-4-ol1,3-Dimethylpiperidin-4-ol
C-Me Singlet (~1.2 ppm)Doublet (~0.9 - 1.1 ppm)
N-Me Singlet (~2.2 - 2.3 ppm)Singlet (~2.2 - 2.3 ppm)
C4-OH Singlet (variable, broad)Doublet (if coupled to C4-H)
Ring H Simplified (Symmetric)Complex (Asymmetric)

Protocol B: Mass Spectrometry (MS)

Status: Corroborative Evidence Rationale: While both isomers have the same molecular ion (


), their fragmentation pathways differ due to the stability of the carbocations formed after alpha-cleavage or dehydration.
Fragmentation Logic[4][10]
  • Alpha-Cleavage: The primary fragmentation for piperidines is alpha-cleavage adjacent to the nitrogen.

  • Dehydration: Tertiary alcohols (1,4-isomer) dehydrate readily under electron impact (EI) compared to secondary alcohols, often showing a weak molecular ion.

MSFragmentation M_Ion Molecular Ion (m/z 129) Alpha14 Alpha Cleavage M_Ion->Alpha14 Target Frag111 Loss of H2O (m/z 111) M_Ion->Frag111 -H2O (Tertiary OH) FragOther Complex Cleavage (Ring opening) M_Ion->FragOther Isomer (1,3) Path14 1,4-Isomer Path Frag114 Loss of Methyl (m/z 114) Alpha14->Frag114 -CH3 (from C4) Path13 1,3-Isomer Path

Figure 2: Primary fragmentation pathways. The 1,4-isomer favors loss of the C4-methyl group (m/z 114) or dehydration (m/z 111).

Key Fragments (EI, 70eV)
  • m/z 129: Molecular Ion (

    
    ).
    
  • m/z 114:

    
    . Loss of the methyl group.[1][2] This is favored in the 1,4-isomer because the resulting carbocation is stabilized by the hydroxyl group (or vice versa, loss of OH gives a tertiary carbocation).
    
  • m/z 71: N-methyl-ethyl-iminium ion (characteristic of N-methyl piperidine ring breakdown).

Protocol C: Chemical Validation (Oxidation Test)

Status: Robust Field Test Rationale: This test exploits the difference between tertiary and secondary alcohols.

  • 1,4-Dimethylpiperidin-4-ol: Tertiary alcohol. Resistant to mild oxidation (e.g., Jones Reagent or chromic acid) because the carbinol carbon has no hydrogen attached.

  • 1,3-Dimethylpiperidin-4-ol: Secondary alcohol. Rapidly oxidizes to the corresponding ketone (1,3-dimethylpiperidin-4-one).

Procedure:

  • Dissolve 5 mg of sample in acetone.

  • Add 1 drop of Jones Reagent (CrO3/H2SO4).

  • Observation:

    • No Reaction (Orange color persists): Confirms 1,4-isomer (Tertiary).

    • Reaction (Turns Green/Blue): Confirms 1,3-isomer (Secondary).

Synthesis & Purification Notes

If you are synthesizing this molecule, the route dictates the isomer.

  • Route: Reaction of 1-methyl-4-piperidone with Methylmagnesium bromide (Grignard) .

  • Outcome: This reaction is highly regioselective for the 1,4-isomer.

  • Impurity Source: The presence of the 1,3-isomer usually indicates impure starting material (e.g., contamination of 4-piperidone with 3-methyl-4-piperidone).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14649037, 1,4-Dimethyl-4-piperidinol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Piperidine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR symmetry principles).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 1,4-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2403-22-7 Formula: C₇H₁₅NO Synonyms: 1,4-Dimethyl-4-piperidinol

Part 1: Executive Safety Directive

To: Research & Development Personnel From: Senior Application Scientist, Safety Operations

Treat 1,4-Dimethylpiperidin-4-ol not merely as a standard organic intermediate, but as a basic amine with significant potential for tissue damage . While often classified as an irritant in solid form, the piperidine moiety imparts high basicity (typically pKa ~10-11). Upon contact with moisture (sweat, mucous membranes), it generates hydroxide ions that can cause liquefactive necrosis , a process where tissue turns into a liquid viscous mass, allowing the chemical to penetrate deeper.

The Golden Rule: Standard safety glasses are insufficient . The primary risk is ocular damage due to the basic nature of the compound. Chemical splash goggles are mandatory.

Part 2: Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the "Why."

Hazard ClassMechanism of ActionCritical Risk Factor
Corrosivity / Irritation Alkaline Hydrolysis: The unshared electron pair on the nitrogen accepts protons from water in tissues, releasing OH⁻ ions.Eyes: Cornea opacification can occur rapidly. Unlike acid burns (which form a scab), base burns continue to penetrate until neutralized.
Acute Toxicity Neurotransmitter Mimicry: Piperidine derivatives can interact with nicotinic acetylcholine receptors.Systemic: Absorption through skin or inhalation of dust can lead to systemic effects (dizziness, respiratory distress).
Physical State Low-Melting Solid: Often waxy or hygroscopic.Contamination: Waxy solids adhere to gloves and surfaces, increasing the risk of secondary transfer to door handles or keyboards.
Part 3: PPE Technical Specifications

This matrix replaces generic "wear gloves" advice with specific barrier data.

3.1 Hand Protection Strategy

Rationale: Piperidines are small, cyclic amines that can permeate thin rubber matrices.

Operational StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Dry Solid (Weighing) Nitrile (4 mil)None requiredSolid state minimizes permeation risk. Nitrile provides adequate abrasion resistance.
Solution (Organic Solvent) Laminate (Silver Shield/4H) Nitrile (5-8 mil)Critical: Piperidines in solvents (e.g., DCM, Methanol) permeate nitrile rapidly (<15 mins). Laminate offers >4hr breakthrough.
Aqueous Solution Nitrile (4 mil)Nitrile (4 mil)Double-gloving allows removal of the outer glove immediately upon splash without exposing skin.
3.2 Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Face shields alone are not enough; vapors or dust can bypass the shield. Goggles seal the orbital area.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Ammonia/Methylamine (K) and P100 (HEPA) cartridges. Note: Standard organic vapor (A) cartridges may not effectively capture low-molecular-weight amines.

Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization: PPE Decision Tree

PPE_Decision Start Handling 1,4-Dimethylpiperidin-4-ol State Determine Physical State Start->State Solid Solid / Waxy Substance State->Solid Liquid In Solution / Melt State->Liquid Risk1 Risk: Dust Inhalation & Contact Solid->Risk1 Risk2 Risk: Rapid Permeation & Splash Liquid->Risk2 Action1 PPE: Nitrile Gloves + Goggles Engineering: Fume Hood Risk1->Action1 Action2 PPE: Laminate Liner + Nitrile Outer + Goggles + Lab Coat Risk2->Action2

Caption: Decision logic for selecting PPE based on the physical state of the reagent.

4.1 Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer if the solid is dry/powdery to prevent "flying" particles.

  • Taring: Tare the weigh boat inside the fume hood. Do not walk around the lab with an open container.

  • Transfer: If the substance is waxy/sticky (common for piperidinols), use a disposable spatula. Do not attempt to clean and reuse spatulas; the risk of cross-contamination is too high. Discard the spatula as solid hazardous waste.

4.2 Reaction Setup
  • Addition: Add the amine to the solvent, not vice-versa, to minimize splashing.

  • Exotherm Check: If reacting with strong acids or acid chlorides, expect a significant exotherm. Have an ice bath ready before addition.[1]

Part 5: Emergency Response & Disposal
5.1 Spill Response Workflow

Scenario: 10g spill of solid powder on the benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don double nitrile gloves and a respirator if dust is visible outside the hood.

  • Containment: Do not use water immediately (creates a basic corrosive liquid).

  • Cleanup:

    • Cover with a dry absorbent pad or sweep gently into a dustpan.

    • Wipe the area with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize residues.

    • Final wash with soap and water.[2][3][4]

5.2 Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste) to prevent heat generation and spattering.

  • Labeling: Clearly mark as "Basic Organic - Piperidine Derivative."

Emergency Logic Diagram

Spill_Response Spill Spill Detected Type Identify Type Spill->Type SolidSpill Solid/Powder Type->SolidSpill LiqSpill Liquid/Solution Type->LiqSpill DryClean 1. Sweep/Scoop (No Water) 2. Neutralize (Dilute Acetic Acid) SolidSpill->DryClean Absorb 1. Absorb (Vermiculite/Pads) 2. Neutralize Surface LiqSpill->Absorb Disposal Disposal: Segregated Basic Waste DryClean->Disposal Absorb->Disposal

Caption: Workflow for neutralizing and cleaning up amine spills safely.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link][5][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpiperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.